Product packaging for L-LEUCINE UNLABELED(Cat. No.:)

L-LEUCINE UNLABELED

Cat. No.: B1580026
M. Wt: 131.17
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of L-Leucine as a Branched-Chain Amino Acid in Biological Systems

L-Leucine is one of the three essential branched-chain amino acids (BCAAs), the others being isoleucine and valine. webmd.com These amino acids are termed "essential" because the human body cannot synthesize them; they must be obtained from dietary sources. wikipedia.org BCAAs, and particularly L-Leucine, are distinguished by their aliphatic side-chain with a branch. wikipedia.org They constitute a significant portion of the essential amino acids found in muscle proteins, accounting for approximately 35%. wikipedia.org

Unlike most other amino acids, which are primarily metabolized in the liver, BCAAs are largely catabolized in extrahepatic tissues such as skeletal muscle. webmd.com This unique metabolic pathway underscores their critical role in muscle physiology. L-Leucine is the most abundant of the three BCAAs in both animal and plant proteins. nih.govbiocrates.com Beyond its fundamental role as a building block for protein synthesis, L-Leucine is recognized as a potent signaling molecule that regulates a variety of cellular processes. nih.govoup.com

Historical Context of L-Leucine Research Discoveries

The journey of L-Leucine research began in the 19th century. In 1819, French chemist Joseph Louis Proust first discovered and isolated leucine (B10760876) from cheese. biocrates.comdraxe.com A year later, in 1820, chemist and pharmacist Henri Braconnot isolated it from skeletal muscle and wool using acid hydrolysis and gave it its name. nih.govbiocrates.com

A significant leap in understanding its structure occurred in 1891 when its chemical structure was identified. biocrates.com Later, in 1935, Schulze synthesized Leucine from isovaleraldehyde. nih.govfrontiersin.org The essential nature of isoleucine, an isomer of leucine, for optimal human growth was first identified in 1935. biocrates.com The mid-1800s marked the discovery of branched-chain amino acids as a class, sparking intensive scientific investigation into their functions. webmd.com

Year Discovery Researcher(s)
1819First discovered and isolated from cheeseJoseph Louis Proust biocrates.comdraxe.com
1820Isolated from skeletal muscle and wool; named "leucine"Henri Braconnot nih.govbiocrates.com
1891Chemical structure identifiedUnknown
1935Synthesized from isovaleraldehydeSchulze nih.govfrontiersin.org

Overview of L-Leucine's Multifaceted Roles in Cellular Biology

L-Leucine's influence extends far beyond its structural role in proteins. It is a key regulator of several fundamental cellular processes, acting as a potent signaling molecule. nih.govoup.com One of its most well-documented functions is the stimulation of protein synthesis, particularly in skeletal muscle. metwarebio.comscielo.br This is primarily achieved through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. biocrates.commedchemexpress.com

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. frontiersin.org L-Leucine activates the mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets to initiate mRNA translation and ribosome biogenesis. nih.govnih.gov This activation is a critical step in muscle protein synthesis and is more pronounced with leucine than with other essential amino acids. frontiersin.org

Furthermore, L-Leucine plays a role in:

Insulin (B600854) Signaling: It can enhance insulin signaling, which is crucial for glucose metabolism and energy balance. frontiersin.org

Lipid Metabolism: Research suggests that leucine can influence lipid metabolism, including fatty acid oxidation. nih.govmetwarebio.com

Immune Function: Studies have indicated that adequate levels of leucine and other BCAAs are necessary for proper immune function, including the activity of T cells, B cells, and natural killer (NK) cells. nih.gov

Mitochondrial Biogenesis: Leucine can promote the creation of new mitochondria, which are the powerhouses of the cell, thereby boosting cellular energy production. frontiersin.org

Neurological Processes: As a precursor for neurotransmitters like glutamate (B1630785) and gamma-aminobutyric acid (GABA), leucine is involved in neuronal signaling and cognitive function. metwarebio.com

The intricate signaling network regulated by L-Leucine highlights its importance in maintaining cellular homeostasis and responding to nutritional cues.

Properties

Molecular Weight

131.17

Purity

98%

Origin of Product

United States

Biosynthesis of L Leucine

Microbial L-Leucine Biosynthesis Pathways

The synthesis of L-Leucine in microorganisms is a multi-step process that begins with common metabolic precursors and involves a series of dedicated enzymatic reactions.

Enzymatic Steps and Key Enzymes in Bacterial L-Leucine Synthesis

The biosynthesis of L-Leucine from the common precursor α-ketoisovalerate involves a dedicated set of enzymes. portlandpress.comnih.gov The pathway diverges from valine biosynthesis at this point. portlandpress.com The key enzymatic steps are:

α-Isopropylmalate Synthase (IPMS): Encoded by the leuA gene, this enzyme catalyzes the first committed step in L-Leucine biosynthesis. It facilitates the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. nih.govtandfonline.com

Isopropylmalate Isomerase (IPMI): This enzyme, often a complex of two subunits encoded by leuC and leuD, catalyzes the isomerization of α-isopropylmalate to β-isopropylmalate. nih.govuniprot.org

β-Isopropylmalate Dehydrogenase (IPMDH): Encoded by the leuB gene, this enzyme carries out the oxidative decarboxylation of β-isopropylmalate to yield α-ketoisocaproate (KIC). tandfonline.commdpi.com

Branched-Chain Amino Acid Aminotransferase (BCAT): In the final step, an amino group is transferred to KIC to form L-Leucine. This reaction is catalyzed by a transaminase, often encoded by the ilvE gene. nih.gov

Table 1: Key Enzymes in Bacterial L-Leucine Synthesis

Enzyme Gene EC Number Function
α-Isopropylmalate Synthase leuA 2.3.3.13 Condenses α-ketoisovalerate and acetyl-CoA. nih.govtandfonline.com
Isopropylmalate Isomerase leuC/D 4.2.1.33 Isomerizes α-isopropylmalate to β-isopropylmalate. nih.gov
β-Isopropylmalate Dehydrogenase leuB 1.1.1.85 Oxidatively decarboxylates β-isopropylmalate. tandfonline.commdpi.com
Branched-Chain Amino Acid Aminotransferase ilvE 2.6.1.42 Transaminates α-ketoisocaproate to L-Leucine. nih.gov

Transcriptional and Feedback Regulation of L-Leucine Biosynthesis in Microorganisms

The production of L-Leucine is tightly controlled to meet the cell's metabolic needs without wasteful overproduction. This regulation occurs at both the genetic and enzymatic levels. In many bacteria, including Escherichia coli, the genes for L-Leucine biosynthesis (leuABCD) are organized into an operon, allowing for coordinated expression. nih.gov

A primary mechanism of regulation is feedback inhibition , where the final product, L-Leucine, allosterically inhibits the activity of the first enzyme in the dedicated pathway, α-isopropylmalate synthase (IPMS). tandfonline.comresearcher.life This provides a rapid and sensitive way to control the metabolic flux towards L-Leucine synthesis. For instance, in Corynebacterium glutamicum, the activity of IPMS is significantly reduced in the presence of L-Leucine. tandfonline.com

Transcriptional attenuation is another key regulatory mechanism observed in bacteria like E. coli. The expression of the leu operon is modulated in response to the availability of L-Leucine-charged tRNA. When levels are high, transcription is terminated prematurely. nih.gov

Furthermore, global regulatory proteins can influence the expression of BCAA biosynthetic genes. In E. coli, the leucine-responsive regulatory protein (Lrp) plays a role in controlling the ilvIH operon. nih.gov

L-Leucine Biosynthesis in Fungi and Plants

The fundamental pathway for L-Leucine synthesis is conserved in fungi and plants, though with some variations in enzyme localization and regulation. nih.gov

Pathways in Saccharomyces cerevisiae and Other Fungi

In the yeast Saccharomyces cerevisiae, the L-Leucine biosynthetic pathway largely mirrors that of bacteria, starting from α-ketoisovalerate. portlandpress.comnih.gov The key enzymes are encoded by the LEU genes: LEU4 and LEU9 (encoding α-isopropylmalate synthase isoenzymes), LEU1 (isopropylmalate isomerase), and LEU2 (β-isopropylmalate dehydrogenase). nih.govasm.org

A notable feature in S. cerevisiae is the complex regulation involving the transcriptional activator Leu3p. The activity of Leu3p is modulated by the intracellular concentration of α-isopropylmalate, an intermediate in the pathway. nih.gov When L-Leucine levels are low, α-isopropylmalate accumulates and binds to Leu3p, converting it into a transcriptional activator for the LEU genes. portlandpress.com Conversely, in the absence of α-isopropylmalate, Leu3p can act as a repressor. portlandpress.com Feedback inhibition of α-isopropylmalate synthase by L-Leucine is also a crucial regulatory mechanism in fungi. nih.govmdpi.com

In some fungi, like Mortierella alpina, the genes for BCAA biosynthesis appear to be less transcriptionally regulated, suggesting a constant production, with metabolic control being more dominant. mdpi.com

Biosynthesis in Higher Plants and Associated Enzymes

Plants synthesize L-Leucine through a pathway that is biochemically similar to that in microorganisms, starting from pyruvate (B1213749). wikipedia.orgaminer.cn The enzymes involved are acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, α-isopropylmalate synthase, α-isopropylmalate isomerase, and leucine (B10760876) aminotransferase. wikipedia.orgmetwarebio.com

A key difference in plants is the subcellular localization of this pathway, which primarily occurs within the chloroplasts. aminer.cnresearchgate.net The genes encoding the enzymes of this pathway, such as isopropylmalate dehydrogenase (IPMDH), have been identified in various plant species, including Brassica napus, Solanum tuberosum, and Arabidopsis thaliana. researchgate.net These plant genes have been shown to complement mutations in the corresponding yeast genes, confirming their function. researchgate.net

Feedback inhibition of α-isopropylmalate synthase by L-Leucine is also a conserved regulatory mechanism in plants. aminer.cn The biosynthesis of branched-chain amino acids is vital for plant growth and development, and the enzymes in this pathway have been targets for the development of herbicides. nih.govaminer.cn

Evolutionary Perspectives on Branched-Chain Amino Acid Biosynthesis

The biosynthetic pathways for branched-chain amino acids (BCAAs), including L-leucine, are found in bacteria, archaea, fungi, and plants, but are absent in animals, making them essential dietary components for the latter. asm.orgnih.gov The evolution of these intricate pathways is a subject of ongoing scientific investigation.

One prominent theory proposes that the earliest form of BCAA synthesis did not follow the contemporary acetolactate pathway, which is characterized by unstable intermediates. nih.gov Instead, it is hypothesized that the primordial pathway involved the reductive carboxylation of short, branched-chain fatty acids to produce the corresponding α-keto acids, which were then transaminated to form the amino acids. nih.gov According to this model, the synthesis of L-leucine from α-ketoisovalerate would have been a subsequent evolutionary development, followed by the emergence of the more complex acetolactate pathway seen today. nih.gov This evolutionary schema also suggests a potential link between the enzymes of leucine biosynthesis and the assembly of the first Krebs cycle, which was primarily for biosynthetic purposes. nih.gov

The evolution of BCAA biosynthesis is also marked by events of gene duplication and functional divergence. portlandpress.com In fungi, for instance, the number of genes encoding the enzymes for each step of the pathway can vary between species. portlandpress.com Studies in filamentous fungi like Aspergillus nidulans have revealed duplication of genes for key enzymes. For example, A. nidulans possesses two genes encoding β-isopropylmalate dehydrogenase, the enzyme for the penultimate step in leucine synthesis, and six genes for branched-chain amino acid aminotransferases, which catalyze the final step for all three BCAAs. asm.org This genetic redundancy can lead to neofunctionalization, where duplicated genes evolve new roles, or subfunctionalization, where the original functions are partitioned between the duplicates, adding layers of regulatory complexity to the pathway. portlandpress.com The biosynthesis of BCAAs in fungi like Saccharomyces cerevisiae is well-characterized, but significant variations exist in filamentous fungi, highlighting a divergent evolutionary trajectory. asm.org

Metabolic Engineering Strategies for L-Leucine Production

The industrial production of L-leucine predominantly relies on microbial fermentation, primarily using workhorse organisms like Corynebacterium glutamicum and Escherichia coli. researchgate.netnih.gov Over the years, metabolic engineering has been instrumental in developing highly productive strains by rationally modifying their genetic and metabolic landscapes. tandfonline.com The core strategies aim to channel the metabolic flux towards L-leucine by enhancing the biosynthetic pathway, increasing the supply of precursors, and eliminating competing pathways. researchgate.net

A critical and universally applied strategy is the removal of feedback inhibition. The first dedicated enzyme in the L-leucine pathway, α-isopropylmalate synthase (encoded by the leuA gene), is strongly inhibited by the end product, L-leucine. researchgate.netnih.govnih.gov Similarly, acetohydroxyacid synthase (AHAS), a key enzyme in the common pathway for BCAA synthesis, is also subject to feedback inhibition. nih.gov Researchers have successfully engineered feedback-resistant variants of these enzymes. For example, introducing specific amino acid substitutions in the C. glutamicum α-isopropylmalate synthase (e.g., R529H, G532D) has been shown to abolish L-leucine inhibition, leading to significant overproduction. researchgate.netnih.gov

Another key approach is to increase the expression of pathway-specific genes. This is often achieved by placing the genes, such as leuA, leuB, leuC, and leuD, under the control of strong, constitutive promoters and integrating multiple copies of these expression cassettes into the host genome. researchgate.netmdpi.com In C. glutamicum, deleting the gene for the transcriptional repressor LtbR has been shown to increase the expression of the leuBCD operon, further boosting the pathway's capacity. researchgate.netnih.govacademicjournals.org

Enhancing the supply of precursors is also crucial for high-yield L-leucine production. The biosynthesis of one molecule of L-leucine requires one molecule of pyruvate and one molecule of acetyl-CoA. Therefore, strategies focus on augmenting the intracellular pools of these precursors. This includes deleting genes of competing pathways that drain pyruvate, such as those for lactate (B86563) and L-alanine production. nih.govacademicjournals.org Furthermore, modulating the activity of enzymes at the junction of central metabolism, like citrate (B86180) synthase, can redirect carbon flux from the TCA cycle towards the L-leucine pathway. researchgate.netnih.gov

Optimizing the cellular redox state is another advanced strategy. The biosynthesis of L-leucine involves both NADPH- and NADH-dependent enzymes. Engineering the cofactor preference of key enzymes, for instance by substituting the native NADPH-dependent enzymes with NADH-dependent equivalents, can help balance the redox state of the cell and improve production efficiency. nih.gov Finally, facilitating the export of L-leucine from the cell and preventing its re-uptake is a vital step for achieving high extracellular titers. This involves overexpressing specific BCAA exporters, like BrnFE, and deleting importers. nih.govportlandpress.com

The combination of these rational metabolic engineering strategies has led to the development of strains capable of producing L-leucine at very high concentrations, with some engineered E. coli strains achieving titers over 60 g/L in fed-batch fermentations. nih.gov

Table 1: Metabolic Engineering Strategies in Corynebacterium glutamicum for L-Leucine Production

Strain Key Genetic Modifications L-Leucine Titer (g/L) Molar Yield (mol/mol glucose) Reference
Wild Type - 0 - researchgate.net
MV-LeuF2 Integration of feedback-resistant leuA(fbr); Deletion of repressor ltbR; Reduced citrate synthase activity; Feedback-resistant AHAS >24 0.30 researchgate.netnih.gov
MDLeu-19/ pZ8-1leuAr Feedback-resistant leuA; Deletion of ltbR, alaT, ilvA, panB, ldh 38.1 Not Reported academicjournals.org
FA-1ΔilvEΔaspB/ pEC-XK99E-tyrB Inactivation of ilvE and aspB; Overexpression of tyrB ~20.8 Not Reported mdpi.com
C. glutamicum CP Industrial mutant strain (details proprietary) ~33 (Chemostat) Not Reported tandfonline.com
Table 2: Metabolic Engineering Strategies in Escherichia coli for L-Leucine Production
Strain Key Genetic Modifications L-Leucine Titer (g/L) Yield (g/g glucose) Reference
Parental Strain A211 - ~0.29 Not Reported mdpi.com
CD301 CRISPR-associated transposase integration of leuA, leuCD, leuB, bcd 0.57 Not Reported mdpi.com

| LXH-21 | Overexpression of feedback-resistant leuA and AHAS; Deletion of competing pathways; Non-oxidative glycolysis pathway; Dynamic control of citrate synthase; Redox balancing; Exporter overexpression | 63.29 | 0.37 | nih.gov |

Metabolism of L Leucine

L-Leucine Catabolic Pathways

The catabolism of L-leucine involves a series of enzymatic reactions that convert it into intermediates that can enter central metabolic pathways. This process is particularly important as leucine (B10760876) is one of the two exclusively ketogenic amino acids, meaning its carbon skeleton is converted to acetyl-CoA and acetoacetate (B1235776), not glucose precursors. wikipedia.orgbiocrates.com

The first and reversible step in L-leucine degradation is its transamination to α-ketoisocaproate (α-KIC). ontosight.aiscielo.br This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes. ontosight.ai There are two main isoforms of this enzyme: a cytosolic form (BCATc), which is prevalent in the brain, and a mitochondrial form (BCATm), which is predominant in other tissues like skeletal muscle and pancreas. mdpi.com During this process, the amino group from leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and α-KIC. scielo.brwikipedia.org This initial step is significant because the liver has low BCAT activity, allowing leucine and other branched-chain amino acids (BCAAs) to bypass significant hepatic metabolism after absorption and become available to other tissues. mdpi.com

Following its formation, α-KIC undergoes an irreversible oxidative decarboxylation to form isovaleryl-CoA. wikipedia.orgcaldic.com This critical, rate-limiting step is catalyzed by the mitochondrial enzyme complex known as the branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.orgnih.gov The BCKDC is a large, multi-subunit complex, structurally and functionally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.org It acts on the α-ketoacids derived from all three BCAAs (leucine, isoleucine, and valine), converting them into their respective acyl-CoA derivatives. wikipedia.org The irreversible nature of this reaction commits the carbon skeleton of leucine to further breakdown. researchgate.net

The isovaleryl-CoA produced by the BCKDC enters a series of further enzymatic reactions. First, isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase. nih.govresearchgate.net Subsequently, 3-methylcrotonyl-CoA is carboxylated in a biotin-dependent reaction to form 3-methylglutaconyl-CoA. nih.govnih.gov This intermediate is then hydrated to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net Finally, HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate. wikipedia.orgresearchgate.net The acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules like fatty acids and sterols. ontosight.aimetwarebio.com A minor portion of dietary L-leucine, about 5%, is metabolized into β-hydroxy β-methylbutyrate (HMB). wikipedia.org

Table 1: Key Reactions in L-Leucine Catabolism

Step Reactant Enzyme Product
Transamination L-Leucine Branched-Chain Aminotransferase (BCAT) α-Ketoisocaproate (α-KIC)
Oxidative Decarboxylation α-Ketoisocaproate (α-KIC) Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) Isovaleryl-CoA
Dehydrogenation Isovaleryl-CoA Isovaleryl-CoA Dehydrogenase 3-Methylcrotonyl-CoA
Carboxylation 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Carboxylase 3-Methylglutaconyl-CoA
Hydration 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA Hydratase 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA)

Oxidative Decarboxylation by Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)

Regulation of L-Leucine Catabolism

The breakdown of L-leucine is a tightly regulated process to meet the body's metabolic needs while preventing the toxic accumulation of BCAAs and their byproducts. mdpi.commedlineplus.gov This regulation occurs at both the enzyme activity and gene expression levels.

The primary point of regulation in leucine catabolism is the activity of the BCKDC. nih.gov The BCKDC is controlled by a phosphorylation/dephosphorylation cycle. scielo.br A specific kinase, branched-chain α-ketoacid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the BCKDC. researchgate.netpnas.org Conversely, a phosphatase, known as branched-chain α-ketoacid dehydrogenase phosphatase (BDP), dephosphorylates and activates the complex. pnas.org The activity of BCKDK itself is subject to regulation. For instance, α-KIC, the product of leucine transamination, acts as an inhibitor of BCKDK. pnas.org This creates a feed-forward mechanism where high levels of leucine lead to increased α-KIC, which in turn inhibits BCKDK, leading to a more active BCKDC and increased leucine breakdown. pnas.org

In addition to acute regulation of enzyme activity, the expression of the genes encoding the enzymes of the leucine catabolic pathway is also subject to control. Studies have shown that increased levels of BCAAs can lead to higher expression and activity of both BCAT and the BCKDC complex, a mechanism that helps prevent excessive BCAA accumulation. mdpi.com For example, research in rats has indicated that leucine supplementation can increase the expression of genes involved in fatty acid and glucose metabolism, which are downstream of acetyl-CoA production. nih.gov This transcriptional regulation ensures that the cellular machinery can adapt to varying dietary intake of leucine and other BCAAs over the long term. In some organisms, like the fungus Mortierella alpina, while the biosynthetic genes for BCAAs are not heavily regulated at the transcriptional level, the catabolic enzymes are subject to tight metabolic control through allosteric feedback loops. mdpi.com

Table 2: Regulation of Key Enzymes in L-Leucine Catabolism

Enzyme Activators Inhibitors Type of Regulation
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) Dephosphorylation (by BDP) Phosphorylation (by BCKDK) Covalent Modification

Compound Names

L-Leucine

α-Ketoisocaproate (α-KIC)

α-Ketoglutarate

Glutamate

Isovaleryl-CoA

3-Methylcrotonyl-CoA

3-Methylglutaconyl-CoA

3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA)

Acetyl-CoA

Acetoacetate

β-hydroxy β-methylbutyrate (HMB)

Isoleucine

Valine

Pyruvate

Enzyme Activity Modulation in L-Leucine Degradation

Interplay of L-Leucine Metabolism with Central Carbon Pathways

The breakdown of the essential amino acid L-leucine is intricately linked with the core energy-producing pathways of the cell. Its catabolism provides key molecules that fuel central metabolic cycles, highlighting its importance beyond protein synthesis.

Connections to the Tricarboxylic Acid (TCA) Cycle

L-leucine is classified as a purely ketogenic amino acid, meaning its carbon skeleton is catabolized into molecules that can be converted into ketone bodies or their precursors. wikipedia.orgontosight.aibiocrates.com The metabolic pathway of L-leucine converges with the Tricarboxylic Acid (TCA) cycle, a primary engine of cellular energy production, through the generation of acetyl-CoA and acetoacetate. wikipedia.orgontosight.airesearchgate.netnih.govlibretexts.org

The catabolic process begins with the transamination of L-leucine to its corresponding α-ketoacid, α-ketoisocaproate (KIC). ontosight.ainih.govmetwarebio.com This is followed by an irreversible oxidative decarboxylation, the rate-limiting step in leucine breakdown, to form isovaleryl-CoA. ontosight.ainih.gov Through a series of subsequent enzymatic reactions, isovaleryl-CoA is converted into β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). wikipedia.org The enzyme HMG-CoA lyase then cleaves HMG-CoA to yield acetyl-CoA and acetoacetate. wikipedia.org

Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180), thereby replenishing the cycle's intermediates and driving the production of reducing equivalents (NADH and FADH₂) for energy generation. ontosight.aimetwarebio.com Acetoacetate, a ketone body, can be activated to acetoacetyl-CoA and then split into two additional molecules of acetyl-CoA, further amplifying the carbon entry into the TCA cycle. nih.gov This connection makes L-leucine a significant fuel source, particularly for tissues like skeletal muscle, during periods of energy demand. zotarellifilhoscientificworks.com

Influence on Oxidative Phosphorylation and Cellular Bioenergetics

The acetyl-CoA derived from L-leucine catabolism directly fuels oxidative phosphorylation (OXPHOS), the primary process for ATP generation in the cell. By feeding the TCA cycle, leucine breakdown leads to the production of NADH and FADH₂, which donate electrons to the electron transport chain. frontiersin.orgmdpi.com This process creates a proton gradient across the inner mitochondrial membrane that ATP synthase uses to produce ATP. frontiersin.org

Research indicates that L-leucine can significantly contribute to cellular energy. Studies have shown that leucine supplementation can increase oxygen consumption and mitochondrial biogenesis in muscle cells and adipocytes, suggesting an enhanced capacity for energy metabolism. zotarellifilhoscientificworks.commdpi.comnih.gov By stimulating ATP turnover, leucine may help maintain mitochondrial function and efficiency. nih.gov Some findings suggest that leucine's effects on mitochondrial function and oxidative capacity may be mediated by its metabolite, β-hydroxy-β-methylbutyrate (HMB). aging-us.com The interplay between L-leucine and cellular energy sensors like AMP-activated protein kinase (AMPK) further underscores its role in maintaining metabolic homeostasis. frontiersin.orgmdpi.com

L-Leucine Transport and Cellular Uptake Mechanisms

The entry of L-leucine into cells is a critical, regulated process mediated by specialized protein transporters on the cell surface.

Specific Amino Acid Transporters Mediating L-Leucine Influx

The transport of L-leucine across the plasma membrane is primarily handled by specific solute carrier (SLC) proteins. The most significant of these is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. metwarebio.commdpi.come-century.us

LAT1 is a sodium-independent transporter that functions as an obligatory antiporter, exchanging large neutral amino acids like L-leucine for other amino acids, such as glutamine, across the cell membrane. mdpi.commdpi.com It operates with a high affinity for L-leucine and is prominently expressed in areas with high demand for essential amino acids, such as the blood-brain barrier, the placenta, and various cancer cells. mdpi.comfebscongress.orgfrontiersin.org LAT1 requires association with a heavy chain glycoprotein, CD98 (SLC3A2), for its stable localization and function at the plasma membrane. febscongress.orgmdpi.com

Other transporters also contribute to leucine uptake. LAT2 (SLC7A8), for instance, transports a broader range of neutral amino acids but with a lower affinity for leucine compared to LAT1. physiology.org System A transporters, like SNAT2 (SLC38A2), are sodium-dependent and, while primarily transporting smaller neutral amino acids, can also facilitate leucine transport. physiology.org The differential expression of these transporters allows various tissues to fine-tune their L-leucine uptake according to their specific metabolic needs. arvojournals.org

Below is a table summarizing the key transporters involved in L-leucine influx.

Transporter NameGene NameTransport MechanismKey Characteristics
L-type Amino Acid Transporter 1 (LAT1) SLC7A5Sodium-independent antiportHigh affinity for L-leucine and other large neutral amino acids. Requires CD98 (SLC3A2) for function. mdpi.comfrontiersin.orgphysiology.org
L-type Amino Acid Transporter 2 (LAT2) SLC7A8Sodium-independent antiportLower affinity for L-leucine compared to LAT1; broader substrate specificity including smaller neutral amino acids. physiology.org
System A Transporter 2 (SNAT2) SLC38A2Sodium-dependent symportPrimarily transports small neutral amino acids but can also transport L-leucine. physiology.org

Regulation of L-Leucine Import by Intracellular Signaling

L-leucine uptake is not a passive event but is dynamically regulated by intracellular signaling pathways that sense nutrient and growth factor availability. The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a central regulator of this process. e-century.usmdpi.com

Intracellular L-leucine is a potent activator of mTORC1 signaling. nih.govmdpi.com This creates a feedback mechanism where the presence of leucine inside the cell can stimulate its own further uptake. animbiosci.org Activated mTORC1 can promote the synthesis and membrane localization of amino acid transporters, including LAT1, thereby enhancing the cell's capacity for leucine import. animbiosci.orgportlandpress.com Studies have shown that inhibiting mTORC1 can reduce leucine uptake. d-nb.info

Growth factor signaling pathways, such as the PI3K/Akt pathway, also regulate leucine transport. researchgate.net Activation of this pathway can increase the activity of leucine transporters, linking growth signals to the necessary uptake of essential amino acids for protein synthesis and cell growth. researchgate.net Furthermore, the availability of substrates for transport can itself influence transporter activity, as the antiport mechanism of LAT1 is driven by the concentration gradients of its substrates across the membrane. mdpi.com This complex regulatory network ensures that L-leucine import is tightly coupled with the cell's metabolic state and anabolic demands. nih.govtandfonline.com

Cellular and Molecular Mechanisms of L Leucine Action

L-Leucine in Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Pathway Regulation

The activation of mTORC1 by L-Leucine is an indirect process, mediated by a sophisticated network of intracellular proteins that sense L-Leucine concentrations and relay this information to the mTORC1 complex, which is localized on the lysosomal surface. elifesciences.orgd-nb.info This signaling cascade ensures that mTORC1 is activated only when amino acid levels are adequate to support protein synthesis and cell growth.

L-Leucine Sensing Mechanisms Activating mTOR Complex 1 (mTORC1)

The cellular machinery for sensing L-Leucine involves several key protein players that work in concert to regulate mTORC1 activity.

Leucyl-tRNA Synthetase (LRS) is a bifunctional enzyme. Its canonical function is to attach L-Leucine to its corresponding tRNA during protein synthesis. nih.gov Beyond this role, LRS acts as a primary intracellular sensor for L-Leucine in the mTORC1 pathway. nih.govh1.conih.gov In the presence of sufficient L-Leucine, LRS binds the amino acid, which induces a conformational change. nih.govresearchgate.net This allows it to function as a GTPase-activating protein (GAP) for RagD, a component of the Rag GTPase heterodimer. nih.govpnas.orgnih.gov This GAP activity is a critical initiating step for mTORC1 activation. pnas.org

The Rag GTPases are four related proteins (RagA, RagB, RagC, and RagD) that form heterodimers and anchor to the lysosomal membrane, acting as a direct switch for mTORC1 activation. pnas.orgnih.gov For mTORC1 to become active, RagA or RagB must be bound to GTP, while RagC or RagD is bound to GDP. d-nb.infonih.gov

The regulation of this switch is managed by two protein complexes known as GATOR (GAP-Activating Protein Toward Rags). nih.gov

GATOR1 , composed of DEPDC5, NPRL2, and NPRL3, acts as a GAP for RagA/B, inactivating it by promoting GTP hydrolysis. frontiersin.orgportlandpress.comresearchgate.net

GATOR2 , which includes Mios, WDR24, WDR59, Seh1L, and Sec13, inhibits the activity of GATOR1. pnas.orgportlandpress.com

When L-Leucine is abundant, the inhibitory action of GATOR2 on GATOR1 is maintained. This prevents the inactivation of RagA/B, allowing the Rag GTPase heterodimer to recruit mTORC1 to the lysosome, where it can be fully activated. d-nb.infoportlandpress.com

Sestrin2 and CASTOR1 are additional cytosolic sensors that fine-tune mTORC1 activity by interacting with the GATOR complexes. portlandpress.commdpi.com In the absence of L-Leucine, Sestrin2 binds to and inhibits GATOR2. d-nb.infoportlandpress.com This releases GATOR1 to inactivate RagA/B, thereby suppressing mTORC1. d-nb.info When L-Leucine levels rise, it binds directly to Sestrin2, causing it to dissociate from GATOR2. d-nb.infoportlandpress.comresearchgate.net This allows GATOR2 to inhibit GATOR1, leading to RagA/B and subsequent mTORC1 activation. d-nb.infoportlandpress.com Sestrin2 is considered a negative regulator of the Rag GTPase cycle, acting as an "off" switch. pnas.org

CASTOR1 primarily functions as a sensor for the amino acid arginine, but it contributes to the integrated amino acid sensing machinery. portlandpress.comnih.gov In low amino acid conditions, CASTOR1 binds to GATOR2, inhibiting it. Arginine binding to CASTOR1 disrupts this interaction, promoting mTORC1 activation. portlandpress.comnih.gov

Sensing Protein Function in mTORC1 Pathway Interaction Partners
Leucyl-tRNA Synthetase (LRS)Cytosolic L-Leucine sensor; acts as a GAP for RagD. nih.govpnas.orgnih.govRagD GTPase. pnas.orgnih.gov
Rag GTPases (A/B, C/D)Recruit mTORC1 to the lysosome upon activation. pnas.orgnih.govmTORC1, Ragulator, GATOR1. d-nb.infonih.gov
GATOR1GAP for RagA/B, inhibits mTORC1 activation. frontiersin.orgportlandpress.comresearchgate.netRagA/B, GATOR2. frontiersin.orgportlandpress.com
GATOR2Inhibitor of GATOR1, promotes mTORC1 activation. pnas.orgportlandpress.comGATOR1, Sestrin2, CASTOR1. portlandpress.com
Sestrin2Cytosolic L-Leucine sensor; inhibits GATOR2 in the absence of L-Leucine. d-nb.infoportlandpress.comGATOR2, L-Leucine. portlandpress.comresearchgate.net
CASTOR1Cytosolic arginine sensor; inhibits GATOR2 in the absence of arginine. portlandpress.comnih.govGATOR2, Arginine. portlandpress.comnih.gov
Engagement of Rag GTPases and GATOR Complexes

Downstream Effectors of mTORC1 in Response to L-Leucine

Once activated, mTORC1 phosphorylates a host of downstream targets to orchestrate cellular anabolic processes. nih.govfrontiersin.org

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1) Regulation

L-leucine is a potent regulator of protein synthesis, and one of its key targets is the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). physiology.org 4E-BP1 is a translational repressor that, in its hypophosphorylated state, binds to the eukaryotic initiation factor 4E (eIF4E). physiology.orgphysiology.org This binding prevents the assembly of the eIF4F complex, a crucial step for the initiation of cap-dependent translation of messenger RNA (mRNA). physiology.orgphysiology.org

The presence of L-leucine triggers a signaling cascade that leads to the hyperphosphorylation of 4E-BP1. physiology.orgphysiology.orgscielo.br This phosphorylation event causes a conformational change in 4E-BP1, leading to its dissociation from eIF4E. scielo.br The liberated eIF4E is then free to associate with eIF4G, another component of the eIF4F complex, thereby promoting the initiation of protein translation. physiology.orgscielo.brdiabetesjournals.org

Studies have shown that the stimulatory effect of L-leucine on 4E-BP1 phosphorylation is concentration-dependent. physiology.org While L-leucine is the primary amino acid responsible for this effect, the presence of other amino acids is required for a maximal response. physiology.org Interestingly, the leucine (B10760876) metabolite α-ketoisocaproate (α-KIC) can also mimic the effect of L-leucine on 4E-BP1 phosphorylation. physiology.org

The regulation of 4E-BP1 by L-leucine is a critical control point in protein synthesis, allowing cells to couple translational activity with nutrient availability. This mechanism is particularly important for the translation of mRNAs with highly structured 5' untranslated regions. physiology.org

mTOR-Independent Mechanisms of L-Leucine Cellular Effects

While the mTORC1 pathway is a major mediator of L-leucine's effects, evidence suggests that L-leucine can also influence cellular processes through mTOR-independent mechanisms. imrpress.com Studies have indicated that L-leucine can stimulate protein synthesis even when mTORC1 is inhibited. diabetesjournals.org

One proposed mTOR-independent mechanism involves the direct influence of L-leucine on the assembly of the eIF4F complex. imrpress.com It has been observed that L-leucine can promote the phosphorylation of eIF4G, a key scaffolding protein in the eIF4F complex. scielo.brimrpress.com This phosphorylation event can enhance the interaction between eIF4G and eIF4E, thereby promoting translation initiation independently of mTORC1's action on 4E-BP1. imrpress.com

L-Leucine in Other Intracellular Signaling Pathways

Beyond the well-established mTOR pathway, L-leucine interacts with and modulates several other critical intracellular signaling cascades. These interactions contribute to its diverse physiological effects on cellular metabolism and energy homeostasis.

Modulation of AMP-Activated Protein Kinase (AMPK) Signaling

L-leucine has a complex and context-dependent relationship with AMP-activated protein kinase (AMPK), a key cellular energy sensor. frontiersin.orgmdpi.com In many instances, L-leucine has been shown to inhibit AMPK activity. portlandpress.comconsensus.app This inhibition is often associated with an improved cellular energy state, as indicated by a lower AMP/ATP ratio. consensus.app By inhibiting AMPK, L-leucine can remove a key brake on anabolic processes, including protein synthesis, and promote mTORC1 signaling. portlandpress.comconsensus.app

Conversely, some studies suggest that L-leucine can also activate AMPK, particularly in the context of mitochondrial biogenesis and function. imrpress.commdpi.com Activation of the AMPK–SIRT1–PGC-1α pathway by L-leucine can enhance fatty acid oxidation and mitochondrial biogenesis in both skeletal muscle and adipose tissue. mdpi.com This dual role of L-leucine in AMPK signaling highlights its ability to fine-tune cellular metabolism in response to varying physiological conditions.

Table 1: Effects of L-Leucine on AMPK Signaling and Downstream Targets

Observed EffectChangeCell/Tissue TypeCitations
AMPK Activity↓ 28–70%Muscle cells consensus.app
AMP/ATP Ratio↓ 36%Muscle cells consensus.app
mTOR Phosphorylation↑ 63%Muscle cells consensus.app
Protein Synthesis↑ 30%Muscle cells consensus.app
AMPK PhosphorylationC2C12 myoblasts portlandpress.com
PGC-1α ExpressionSkeletal muscle mdpi.com

Interaction with General Control Non-depressible Kinase 2 (GCN2) Pathway

The General Control Non-depressible Kinase 2 (GCN2) pathway is a crucial sensor of amino acid availability. nih.gov L-leucine deprivation is a potent activator of GCN2. nih.govmdpi.com In the absence of L-leucine, uncharged tRNA molecules accumulate and bind to GCN2, leading to its activation. csic.esnih.gov Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). nih.govnih.gov

Phosphorylation of eIF2α has two main consequences: it leads to a general repression of protein translation, and it paradoxically increases the translation of specific mRNAs, such as that for the transcription factor ATF4. nih.govplos.org GCN2 activation in response to L-leucine starvation has been shown to be involved in the inhibition of mTORC1 signaling, although GCN2 activation alone is not sufficient to fully inhibit mTORC1. mdpi.comtandfonline.com This indicates a complex interplay between the GCN2 and mTORC1 pathways in response to L-leucine availability. mdpi.comtandfonline.com

Cross-talk with the Amino Acid Response (AAR) Pathway

The Amino Acid Response (AAR) pathway is an evolutionarily conserved mechanism that allows cells to adapt to amino acid deprivation. nih.govannualreviews.org This pathway is activated by the accumulation of uncharged tRNA, which is sensed by GCN2. nih.gov As discussed, L-leucine deprivation is a strong trigger for the AAR pathway. nih.gov

Activation of the AAR pathway leads to the increased expression of a wide range of genes involved in amino acid synthesis and transport, as well as other cellular processes. annualreviews.org The central mediator of this transcriptional response is the activating transcription factor 4 (ATF4), whose translation is upregulated upon eIF2α phosphorylation. annualreviews.orgnih.gov The AAR pathway, therefore, represents a critical adaptive response to low L-leucine levels, helping to restore amino acid homeostasis.

Table 2: Key Findings on L-Leucine's Interaction with GCN2 and AAR Pathways

ConditionEffect on GCN2/AARCellular OutcomeCitations
L-leucine deprivationGCN2 activationPhosphorylation of eIF2α, general translation repression, increased ATF4 translation nih.govnih.gov
L-leucine deprivationGCN2-dependent inhibition of mTORC1Reduced mTORC1 activity mdpi.comtandfonline.com
Individual essential amino acid deprivationIncreased p-eIF2α and ATF4Quantitative differences in response depending on the specific amino acid nih.gov

Influence on PI3-K Signaling

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a major regulator of cell growth, proliferation, and survival. mdpi.com L-leucine has been shown to influence the PI3K pathway, often in conjunction with its effects on mTOR. imrpress.comresearchgate.net Some studies have reported that L-leucine can directly activate the PI3K/Akt signaling pathway, independent of insulin (B600854). imrpress.com This activation can contribute to the stimulation of protein synthesis. imrpress.comresearchgate.net

In some cellular contexts, the effects of L-leucine on protein synthesis are sensitive to PI3K inhibitors like wortmannin, suggesting that PI3K is a component of the nutrient signaling pathway that responds to L-leucine. portlandpress.comoncotarget.com For example, in pancreatic acinar cells, L-leucine has been found to increase the synthesis of α-amylase by promoting the PI3K/Akt-mTOR pathway. researchgate.netacs.org The interaction between L-leucine and the PI3K pathway adds another layer of complexity to its role as a signaling molecule, integrating nutrient status with growth factor-mediated signaling pathways. imrpress.commdpi.com

L-Leucine Regulation of Gene Expression and Protein Synthesis

L-Leucine plays a pivotal role in controlling the expression of genes and the subsequent synthesis of proteins, ensuring that cellular growth and function are tightly coupled to nutrient availability.

Transcriptional Regulation by L-Leucine

L-Leucine influences the transcription of numerous genes through various mechanisms. In prokaryotes like E. coli, the Leucine-responsive regulatory protein (Lrp) acts as a global transcriptional regulator. nih.govannualreviews.org Lrp can either activate or repress the transcription of a wide array of genes, with its activity being modulated by the presence of L-Leucine. nih.govannualreviews.org This regulation allows the organism to adapt its metabolism in response to leucine availability. annualreviews.org For instance, Lrp has been shown to directly affect the transcription of at least 11 operons. annualreviews.org

In eukaryotes, the regulatory landscape is more complex. While a direct, global transcriptional regulator akin to Lrp has not been identified, L-Leucine influences gene expression through various signaling pathways. For example, in yeast, the transcriptional factor Leu3, in complex with its co-activator α-isopropylmalate (a product of the leucine biosynthesis pathway), activates the expression of genes involved in leucine synthesis. mdpi.com Studies in mammalian cells have shown that L-Leucine can impact the expression of a multitude of genes. For instance, a microarray analysis in chondrogenic ATDC5 cells revealed that leucine restriction affected the expression of 1,571 genes, highlighting its broad impact on the cellular transcriptome. physiology.org

Translational Control of Protein Synthesis Initiation

L-Leucine is a potent stimulator of protein synthesis, primarily by modulating the initiation phase of mRNA translation. scielo.brnih.gov This regulation is largely mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. imrpress.comwikipedia.orgfrontiersin.org The activation of mTORC1 by L-Leucine is a critical control point for cell growth and protein biosynthesis. wikipedia.orgnih.gov

Once activated, mTORC1 phosphorylates several key downstream targets that control translation initiation: nih.gov

4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex. scielo.brnih.gov Upon phosphorylation by mTORC1, 4E-BP1 releases eIF4E, allowing it to bind to eIF4G and form the active eIF4F complex, which is crucial for the recruitment of mRNA to the ribosome. scielo.brnih.govphysiology.org

Ribosomal Protein S6 Kinase 1 (S6K1): The activation of S6K1 by mTORC1 leads to the phosphorylation of ribosomal protein S6 (rpS6) and other components of the translational machinery. scielo.brphysiology.org This enhances the translation of a specific class of mRNAs, known as terminal oligopyrimidine (TOP) mRNAs, which encode for ribosomal proteins and elongation factors, thereby increasing the cell's capacity for protein synthesis. physiology.orgscielo.br

L-Leucine can also stimulate protein synthesis through mTOR-independent mechanisms, such as by promoting the association of eIF4E and eIF4G to form the eIF4F complex. scielo.brscielo.br

L-Leucine Influence on Diverse Cellular Processes

Beyond its central role in protein metabolism, L-Leucine exerts significant influence over a range of fundamental cellular activities, including growth, energy production, and metabolic homeostasis.

Cellular Growth and Proliferation Regulation

L-Leucine is a key regulator of cell growth and proliferation, processes that are intrinsically linked to protein synthesis. physiology.orgfrontiersin.org The activation of the mTOR pathway by L-Leucine is a central mechanism through which it promotes cell growth. frontiersin.org By stimulating protein synthesis, L-Leucine provides the necessary building blocks for an increase in cell size and mass.

Furthermore, L-Leucine has been shown to influence cell cycle progression. scielo.br In chondrocytes, for example, leucine restriction has been demonstrated to reduce cell proliferation. physiology.org This effect is partly mediated by the mTOR pathway, but evidence also suggests the existence of mTOR-independent mechanisms through which L-Leucine modulates cell proliferation. physiology.org

Mitochondrial Biogenesis Modulation

L-Leucine plays a significant role in modulating mitochondrial biogenesis, the process of generating new mitochondria. imrpress.comfrontiersin.orgfrontiersin.org This is a critical function, as mitochondria are the primary sites of cellular energy production. Several studies have indicated that L-Leucine can increase mitochondrial content and the expression of genes related to mitochondrial biogenesis. frontiersin.orgnih.gov

The key signaling pathways implicated in L-Leucine-induced mitochondrial biogenesis include:

SIRT1-AMPK-PGC-1α Axis: L-Leucine can directly activate Sirtuin 1 (SIRT1), a protein deacetylase. frontiersin.orgnih.gov Activated SIRT1 can then deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. frontiersin.orgmdpi.com L-Leucine can also lead to the phosphorylation and activation of AMP-activated protein kinase (AMPK), which in turn can phosphorylate and activate PGC-1α. nih.govmdpi.comresearchgate.net

mTOR Pathway: The mTOR pathway, in addition to its role in protein synthesis, can also promote mitochondrial biogenesis and fatty acid oxidation. imrpress.com

These pathways converge to enhance cellular respiratory capacity and energy production. imrpress.com

Adipocyte Differentiation and Lipid Metabolism

L-Leucine has been shown to influence the differentiation of adipocytes (fat cells) and the metabolism of lipids. imrpress.comfrontiersin.org Research indicates that L-Leucine can inhibit the expression of genes involved in lipogenesis (fat synthesis) in adipocytes. mdpi.com For instance, studies in 3T3-L1 adipocytes have shown that L-Leucine can reduce the expression and activity of fatty acid synthase (FAS), a key enzyme in fatty acid synthesis. mdpi.com

Immune Cell Activation and Macrophage Polarization Mechanisms

L-Leucine plays a significant role in modulating the immune system, primarily by influencing the activation of various immune cells and directing macrophage polarization. elifesciences.org The mechanisms are multifaceted, with the mammalian target of rapamycin (mTOR) signaling pathway being a central regulator. nih.govnih.gov

L-Leucine is a potent activator of mTOR complex 1 (mTORC1) in immune cells, including T cells and macrophages. elifesciences.orgnih.gov In T lymphocytes, activation is a high-energy-demanding process that requires metabolic reprogramming, including an enhanced uptake of amino acids like L-Leucine. nih.gov The transport of L-Leucine into T cells is mediated by transporters such as Solute Carrier Family 7 Member 5 (Slc7a5), also known as L-type amino acid transporter 1 (LAT1). nih.govresearchgate.net T-cell receptor (TCR) signaling induces the expression of Slc7a5, leading to increased intracellular L-Leucine, which in turn activates mTORC1. nih.govresearchgate.net This activation is crucial for T cell proliferation, differentiation, and function. nih.gov L-Leucine supplementation has also been shown to increase the production of perforin (B1180081) and granzyme B, key molecules used by natural killer (NK) cells to eliminate infected or cancerous cells. nih.gov

A critical aspect of L-Leucine's immunomodulatory function is its ability to regulate macrophage polarization, the process by which macrophages adopt distinct functional phenotypes, primarily the pro-inflammatory M1 state or the anti-inflammatory M2 state. elifesciences.orgnih.gov Research demonstrates that L-Leucine can alleviate inflammation by inhibiting the polarization of macrophages toward the M1 phenotype and promoting their polarization toward the M2 phenotype. elifesciences.orgnih.govelifesciences.org

In in-vitro studies using bone marrow-derived macrophages (BMDMs), L-Leucine treatment was found to decrease the secretion of pro-inflammatory cytokines associated with M1 polarization, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), following stimulation with lipopolysaccharide (LPS). elifesciences.orgelifesciences.org Conversely, in the presence of Interleukin-4 (IL-4), a cytokine that promotes M2 polarization, L-Leucine enhanced the expression and activity of M2 markers. elifesciences.orgnih.gov These markers include Arginase 1 (Arg1), Ym1, Fizz1, and Mgl2. elifesciences.orgnih.gov

The underlying molecular mechanism for this shift in macrophage polarization involves the mTORC1/Liver X Receptor α (LXRα) signaling pathway. elifesciences.orgnih.govresearchgate.net L-Leucine activates mTORC1, which then enhances the expression of LXRα. elifesciences.orgnih.gov LXRα, in turn, synergistically increases the expression of the IL-4-induced M2 marker Arg1, promoting a definitive shift to M2 polarization. elifesciences.orgnih.govelifesciences.org This L-Leucine-driven promotion of M2 macrophages contributes to the resolution of inflammation and the repair of damaged tissues. elifesciences.orgresearchgate.net

Table 1: Effect of L-Leucine on Macrophage Polarization Markers

Macrophage PhenotypeMarkerEffect of L-LeucineAssociated Signaling PathwayReference
M1 (Pro-inflammatory)IL-6 (Secretion)DecreasedInhibition of LPS-driven M1 polarization via mTORC1 elifesciences.orgelifesciences.org
TNF-α (Secretion)Decreased
IL-1β (mRNA)Decreased
TNF-α (mRNA)Decreased
M2 (Anti-inflammatory)Arg1 (Expression & Activity)IncreasedPromotion of IL-4-induced M2 polarization via mTORC1/LXRα/Arg1 axis elifesciences.orgnih.govelifesciences.org
Ym1 (mRNA)Increased
Fizz1 (mRNA)Increased
Mgl2 (mRNA)Increased

Neuronal Activity Modulation

L-Leucine exerts significant modulatory effects on neuronal activity, acting as both a metabolic substrate and a signaling molecule within the central nervous system (CNS). nih.govmetwarebio.com It is a precursor for the synthesis of key neurotransmitters, including the primary excitatory neurotransmitter, glutamate (B1630785), and the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). metwarebio.comfrontiersin.org This role in neurotransmitter synthesis directly influences neuronal excitability and synaptic transmission. metwarebio.com

The brain, particularly the hypothalamus, can sense and respond to L-Leucine levels, which is crucial for the homeostatic regulation of processes like food intake and energy balance. nih.govjneurosci.org L-Leucine administration can activate specific neuronal populations. nih.gov For instance, studies have shown that L-Leucine activates approximately 25% of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus (ARH), which are known to have an anorexigenic (appetite-suppressing) effect. nih.govbiorxiv.org Concurrently, L-Leucine inhibits about 10% of neuropeptide Y (NPY) and agouti-related peptide (AGRP) co-expressing neurons, which are orexigenic (appetite-stimulating). nih.govbiorxiv.org This dual action on distinct neuronal circuits contributes to the central effects of L-Leucine on feeding behavior. nih.govnih.gov

The mechanisms underlying L-Leucine's modulation of neuronal activity are complex. While the mTORC1 pathway is a well-established target of L-Leucine in many cell types and is involved in some neuronal functions, research indicates that it is not required for the rapid changes in intracellular calcium concentrations and activity observed in hypothalamic neurons in response to L-Leucine. nih.govbiorxiv.org Instead, these acute effects appear to be mediated by other mechanisms. nih.gov Evidence points towards the involvement of distinct calcium (Ca²⁺) signaling pathways. nih.govbiorxiv.org Specifically, L-Leucine-induced neuronal activation may involve a plasma membrane Ca²⁺ channel, whereas L-Leucine-induced neuronal inhibition is potentially mediated by the inhibition of a store-operated Ca²⁺ current. nih.gov

In other brain regions and model organisms, the mTOR pathway (referred to as TOR in Drosophila) is directly implicated in the neuronal response to L-Leucine. mdpi.com In Drosophila mushroom body neurons, the response to L-Leucine is dependent on the TOR pathway. mdpi.com Furthermore, L-Leucine is known to regulate multiple signaling pathways that affect physiological activities in the nervous system, including the PI3K/Akt pathway, which can influence neuronal survival and function. mdpi.comresearchgate.net

Table 2: Modulation of Neuronal Activity by L-Leucine

Neuronal Population / SystemEffect of L-LeucineProposed MechanismReference
Hypothalamic ARH POMC NeuronsActivation (25% of neurons)Involvement of a plasma membrane Ca²⁺ channel; independent of rapid mTORC1 signaling nih.govbiorxiv.org
Hypothalamic ARH NPY/AGRP NeuronsInhibition (10% of neurons)Inhibition of a store-operated Ca²⁺ current; independent of rapid mTORC1 signaling nih.govbiorxiv.org
General CNSServes as a precursor for Glutamate and GABA synthesisMetabolic conversion via branched-chain aminotransferase (BCAT) metwarebio.comfrontiersin.orgresearchgate.net
Drosophila Mushroom Body NeuronsActivationDependent on the Target Of Rapamycin (TOR) pathway mdpi.com
Ischemic-Reperfused CortexNeuroprotection; Reduced Blood-Brain Barrier DisruptionDoes not appear to further increase ischemia-elevated phosphorylation of Akt or S6 mdpi.com

L Leucine in Specific Biological Systems and Research Models

L-Leucine in Microbial Physiology

L-leucine plays a multifaceted role in the physiology of various microorganisms, serving not only as a fundamental building block for proteins but also as a signaling molecule and a source of energy and essential elements. Its metabolic pathways are integral to bacterial adaptation, survival, and industrial applications.

In environments where preferential carbon sources like glucose are scarce, many bacteria can utilize L-leucine as an alternative source of carbon and nitrogen to sustain growth. researchgate.netresearchgate.net This metabolic flexibility is crucial for environmental adaptability. researchgate.net The catabolism of L-leucine is a widespread trait among bacteria and has been studied extensively. researchgate.netresearchgate.net

The process begins with the transport of L-leucine into the bacterial cell via specific transport systems, such as the high-affinity (LIV-I) and low-affinity (LIV-II) branched-chain amino acid transporters. researchgate.net Once inside, the catabolic pathway generally initiates with a transamination reaction, converting L-leucine to α-ketoisocaproate (KIC). cabidigitallibrary.org This initial phase, often involving a branched-chain aminotransferase (BcaT), is a conserved step in the degradation of branched-chain amino acids (BCAAs). researchgate.netresearchgate.net

Following transamination, the pathway diverges depending on the bacterial species and environmental conditions. In many aerobic bacteria, such as Pseudomonas species, KIC is oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netfrontiersin.org This is followed by a series of enzymatic reactions that ultimately yield acetoacetate (B1235776) and acetyl-CoA, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netasm.org In some bacteria, a new catabolic pathway has been identified that leads to the production of acetone (B3395972) from L-leucine. asm.org

Under anaerobic conditions, the catabolism of L-leucine can result in the accumulation of various organic acids, such as isovaleric acid, isocaproic acid, and 2-methylbutyric acid. researchgate.net The diversity of these metabolic end-products highlights the versatility of bacterial L-leucine catabolism.

Table 1: Key Enzymes and Intermediates in Bacterial L-Leucine Catabolism

StepIntermediate CompoundKey Enzyme(s)Final Products/FateBacterial Examples
Transamination α-Ketoisocaproate (KIC)Branched-chain aminotransferase (BcaT)Central intermediate for further catabolismPseudomonas aeruginosa, Lactic acid bacteria, E. coli
Oxidative Decarboxylation Isovaleryl-CoABranched-chain α-ketoacid dehydrogenase (BCKDH) complexEnters the main degradation pathwayPseudomonas putida
Dehydrogenation 3-Methylcrotonyl-CoAIsovaleryl-CoA dehydrogenase (IVD)Further processed to acetyl-CoAPseudomonas aeruginosa
Carboxylation 3-Methylglutaconyl-CoA3-Methylcrotonyl-CoA carboxylase (MCC)Hydrated in the next stepPseudomonas aeruginosa
Hydration 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)3-Methylglutaconyl-CoA hydratase (MGH)Cleaved to final productsPseudomonas aeruginosa
Cleavage Acetoacetate + Acetyl-CoA3-Hydroxy-3-methylglutaryl-CoA lyase (HMGL)Enter central metabolism (TCA cycle)Pseudomonas putida
Alternative Decarboxylation (in some LAB) 3-Methylbutanalα-Ketoacid decarboxylase (KADC)Flavor compound, can be reduced to 3-methylbutanolLactic acid bacteria

Recent research has uncovered a novel role for L-leucine in modulating bacterial susceptibility to certain antibiotics. Specifically, exogenous L-leucine has been shown to increase the sensitivity of drug-resistant Salmonella strains to fluoroquinolone antibiotics like sarafloxacin. nih.govfrontiersin.org The metabolic state of bacteria is a critical factor in their susceptibility to antibiotics, and L-leucine appears to function by altering this state in resistant strains. nih.govfrontiersin.org

The proposed mechanism involves the stimulation of the central carbon metabolism. nih.gov The addition of L-leucine to drug-resistant Salmonella activates the TCA cycle. nih.govfrontiersin.org This metabolic boost leads to an increase in the intracellular concentration of NADH, a key electron carrier. nih.govfrontiersin.org The elevated NADH levels, in turn, enhance the activity of the electron transport chain, resulting in the increased production of intracellular reactive oxygen species (ROS). nih.govresearchgate.net This surge in ROS, combined with the action of the antibiotic, accelerates bacterial cell death, effectively re-sensitizing the resistant bacteria to the drug. nih.gov This finding suggests that L-leucine can act as a potential adjuvant, reprogramming the metabolism of resistant bacteria to enhance the efficacy of antibiotics. nih.gov

Table 2: Mechanism of L-Leucine in Overcoming Antibiotic Resistance in Salmonella

StepDescriptionOutcome
1. L-Leucine Addition Exogenous L-leucine is supplied to the drug-resistant bacteria.L-leucine enters the cell.
2. Metabolic Activation L-leucine stimulates the central carbon metabolism.Activation of the Tricarboxylic Acid (TCA) Cycle. nih.gov
3. Increased NADH Pool The activated TCA cycle leads to a higher rate of NADH production.Intracellular NADH concentration increases. nih.govfrontiersin.org
4. Enhanced ROS Production Increased NADH fuels the electron transport chain, leading to higher levels of reactive oxygen species (ROS).Elevated intracellular ROS levels. nih.gov
5. Synergistic Killing The combination of antibiotic action and high ROS levels causes significant cellular damage.Increased bacterial cell death and restored sensitivity to the antibiotic. nih.gov

Microbial fermentation is the predominant method for the large-scale industrial production of L-leucine, offering significant economic and environmental advantages over chemical synthesis or extraction. tandfonline.comresearchgate.net The primary workhorses for this process are strains of Corynebacterium glutamicum and Escherichia coli, which have been extensively studied and genetically engineered to become efficient L-leucine producers. tandfonline.comresearchgate.netmdpi.com

The development of these industrial strains involves sophisticated metabolic engineering strategies aimed at channeling metabolic flux towards L-leucine synthesis. academicjournals.org Key approaches include:

Overcoming Feedback Inhibition: The first committed enzyme in the L-leucine biosynthesis pathway, α-isopropylmalate synthase (encoded by the leuA gene), is typically subject to feedback inhibition by L-leucine. academicjournals.org Introducing mutations in the leuA gene to create a feedback-resistant enzyme is a crucial step to allow for high-level accumulation of the amino acid. academicjournals.org

Enhancing Precursor Supply: L-leucine synthesis requires two key precursors derived from central metabolism: pyruvate (B1213749) and acetyl-CoA. x-mol.com Engineering strategies focus on increasing the availability of these molecules by deleting competing metabolic pathways (e.g., those for lactate (B86563) or L-alanine production) and enhancing pathways that generate them. academicjournals.orgx-mol.com

Deregulation of Gene Expression: The genes involved in L-leucine synthesis are often organized in operons that are transcriptionally repressed. Deleting repressor genes, such as ltbR in C. glutamicum, can lead to increased expression of the biosynthetic enzymes. academicjournals.org

Through these combined strategies, researchers have developed highly efficient production strains. Engineered C. glutamicum has achieved L-leucine titers of 40.11 g/L, while optimized fed-batch fermentation with engineered E. coli has yielded titers as high as 63.29 g/L, representing a significant achievement in microbial production. mdpi.comx-mol.com

Table 3: Examples of Engineered Microbial Strains for L-Leucine Production

MicroorganismKey Genetic/Engineering StrategyL-Leucine TiterReference
Corynebacterium glutamicum JL-51Enhanced acetyl-CoA supply and optimized fermentation.40.11 g/L mdpi.com
Corynebacterium glutamicum CPChemostat cultivation optimization.24.8 g/L (with increased productivity) tandfonline.com
Corynebacterium glutamicum MDLeu-19Feedback-resistant LeuA, deletion of competing pathways (alaT, ldh, etc.).38.1 g/L academicjournals.org
Escherichia coli K-12 derivativeNTG mutagenesis, selection for 4-aza-leucine resistance.5.2 g/L mdpi.com
Escherichia coli LXH-21Feedback-resistant enzymes, enriched precursor pools, optimized redox flux and efflux.63.29 g/L x-mol.com

Role in Bacterial Resistance Mechanisms

L-Leucine in Plant Biochemistry

In plants, L-leucine is not only a constituent of proteins but also an active participant in nitrogen metabolism and a key contributor to stress resilience. Its synthesis and catabolism are tightly regulated processes that are integral to plant growth, development, and adaptation to environmental challenges.

Furthermore, the catabolism of branched-chain amino acids, including leucine (B10760876), is a vital process for remobilizing nitrogen within the plant, particularly during developmental stages like leaf senescence. frontiersin.org During senescence, proteins are broken down, and the resulting amino acids are transported from aging leaves to growing sinks like seeds or young leaves. The carbon skeletons of BCAAs can be funneled into the TCA cycle to provide energy, while the nitrogen is recycled for the synthesis of new molecules. frontiersin.org

L-leucine is an important molecule in mediating plant responses to various abiotic stresses. frontiersin.orgunibo.it Its application can enhance plant resilience to challenges such as heavy metal toxicity and heat stress. nih.govfrontiersin.org

One of the primary mechanisms by which L-leucine confers stress tolerance is by bolstering the plant's antioxidant defense system. nih.govfrontiersin.org Under stress conditions, the production of reactive oxygen species (ROS) increases, leading to oxidative damage. L-leucine application has been found to increase the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), which help to scavenge these harmful ROS and mitigate cellular damage. nih.govfrontiersin.org In peach seedlings exposed to copper stress, exogenous leucine attenuated oxidative damage, improved photosynthetic efficiency, and ultimately enhanced biomass. nih.govresearchgate.net

Table 4: L-Leucine's Role in Plant Stress Tolerance

Stress TypePlant ModelObserved Effects of L-LeucineMechanism of ActionReference
Heavy Metal (Copper) Peach (Prunus persica)Improved biomass, reduced Cu accumulation, increased chlorophyll (B73375) content.Enhanced antioxidant system (ROS reduction), improved nitrogen metabolism efficiency. nih.govresearchgate.netnih.gov
Heat Stress Panax notoginsengAlleviated heat-induced damage, increased activities of SOD and POD.Enhanced antioxidant capacity, maintained metabolic homeostasis (carbohydrate and amino acid metabolism). frontiersin.org
General Abiotic Stress (e.g., sugar starvation) General plant modelsServes as an alternative respiratory substrate.Catabolism provides carbon skeletons to the TCA cycle for ATP production. frontiersin.orgunibo.it

Influence on Photosynthesis and Antioxidant Systems in Plants

L-leucine, an essential branched-chain amino acid, has been shown to play a significant role in enhancing the resilience of plants against environmental stressors by modulating photosynthesis and bolstering antioxidant defense systems. Research on various plant species has demonstrated that exogenous application of L-leucine can mitigate the detrimental effects of abiotic stresses, such as heavy metal toxicity and heat stress.

In a study on peach (Prunus persica) seedlings subjected to copper stress, the application of L-leucine led to a notable improvement in photosynthetic efficiency. researchgate.netnih.govnih.gov Specifically, it increased the net photosynthetic rate, chlorophyll content, and the maximum photochemical efficiency (Fv/Fm). researchgate.netnih.govnih.gov This suggests that L-leucine helps in maintaining the integrity and function of the photosynthetic apparatus under stress conditions. The improved leaf ultrastructure and ionic balance observed in leucine-treated plants further support its protective role. researchgate.netnih.govnih.gov

The table below summarizes the key findings on the effects of L-leucine on plant photosynthesis and antioxidant systems under stress conditions.

Plant SpeciesStressorKey Findings on PhotosynthesisKey Findings on Antioxidant Systems
Peach (Prunus persica)CopperImproved net photosynthetic rate, chlorophyll content, and maximum photochemical efficiency. researchgate.netnih.govnih.govReduced reactive oxygen species (ROS) accumulation. researchgate.netnih.govnih.gov
Panax notoginsengHeat-Increased activities of superoxide dismutase (SOD) and peroxidase (POD). frontiersin.org

L-Leucine in In Vitro Cellular Models

Studies in Skeletal Muscle Cell Lines (e.g., C2C12)

The C2C12 cell line, a mouse myoblast line, is a widely used in vitro model to study skeletal muscle differentiation and metabolism. Research utilizing C2C12 cells has been instrumental in elucidating the molecular mechanisms through which L-leucine influences muscle cell physiology, particularly its role in protein synthesis and energy metabolism.

A primary mechanism by which L-leucine exerts its effects is through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. mdpi.com Leucine activates mTORC1, a complex within the mTOR pathway, leading to the phosphorylation of its downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net This cascade of events ultimately enhances the translation of messenger RNA (mRNA) into protein, promoting muscle protein synthesis. mdpi.com

Beyond its role in protein synthesis, L-leucine also influences energy metabolism in C2C12 myotubes. Studies have shown that leucine can modulate mitochondrial biogenesis and function. nih.govcore.ac.uk It has been demonstrated to increase mitochondrial content and the expression of genes related to mitochondrial biogenesis. nih.gov This is linked to the activation of SIRT1, a NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK), which are key regulators of cellular energy homeostasis. nih.govcore.ac.uk The activation of the SIRT1-AMPK signaling pathway by leucine leads to increased fatty acid oxidation in muscle cells. nih.gov Interestingly, some studies suggest that leucine can also inhibit AMPK activity, which in turn promotes mTOR signaling and protein synthesis. consensus.app The interplay between leucine, AMPK, and mTOR appears to be context-dependent.

The following table summarizes key research findings of L-leucine's effects in C2C12 skeletal muscle cells.

Cellular ProcessKey Findings
Protein SynthesisActivates mTORC1 signaling, leading to increased phosphorylation of S6K1 and 4E-BP1, thereby promoting protein synthesis. mdpi.comresearchgate.net
Energy MetabolismIncreases mitochondrial biogenesis and fatty acid oxidation. nih.govcore.ac.uk
Signaling PathwaysModulates the SIRT1-AMPK signaling pathway, which is crucial for energy homeostasis. nih.govcore.ac.uk Can also inhibit AMPK to promote mTOR signaling. consensus.app

Investigations in Adipocyte Cell Culture Models

L-leucine's role in adipocyte (fat cell) metabolism has been investigated using various cell culture models, such as the 3T3-L1 preadipocyte line. These studies have revealed that leucine can influence adipocyte differentiation, lipid metabolism, and the secretion of adipokines.

Research has shown that L-leucine can impact adipogenesis, the process by which preadipocytes differentiate into mature adipocytes. However, the effects appear to be complex and can vary depending on the experimental conditions. researchgate.net Leucine has been shown to activate the mTOR signaling pathway in adipocytes, which is known to promote fat storage. mdpi.com

In terms of lipid metabolism, L-leucine has been found to modulate the expression of key enzymes involved in fatty acid synthesis and oxidation. For instance, some studies have reported that leucine can decrease the expression of fatty acid synthase (FAS), a crucial enzyme for lipogenesis, in 3T3-L1 adipocytes. imrpress.comresearchgate.net Conversely, it can also promote fatty acid oxidation in these cells. imrpress.com These findings suggest that leucine may play a role in regulating the balance between fat storage and breakdown in adipocytes.

Furthermore, L-leucine can influence the secretion of adipokines, which are signaling molecules produced by adipose tissue that play a role in regulating metabolism. It has been shown to modulate the production of adiponectin, an anti-inflammatory cytokine, in adipocytes. researchgate.net

The table below provides a summary of the observed effects of L-leucine in adipocyte cell culture models.

Cellular ProcessKey Findings
AdipogenesisActivates the mTOR signaling pathway, which is involved in fat storage. mdpi.com
Lipid MetabolismCan decrease the expression of fatty acid synthase (FAS) and promote fatty acid oxidation. imrpress.comresearchgate.net
Adipokine SecretionModulates the production of adiponectin. researchgate.net

Research in Pancreatic Beta-Cell Lines

Pancreatic beta-cells are responsible for producing and secreting insulin (B600854), a hormone critical for regulating blood glucose levels. In vitro studies using pancreatic beta-cell lines, such as INS-1E, have been crucial in understanding the direct effects of L-leucine on beta-cell function.

L-leucine is known to be a potent stimulator of insulin secretion. scispace.comnih.govresearchgate.net It acts as both a metabolic fuel and an allosteric activator of glutamate (B1630785) dehydrogenase (GDH). scispace.comnih.govresearchgate.net The activation of GDH enhances the metabolism of glutamate, leading to an increase in the ATP/ADP ratio within the beta-cell. This, in turn, closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. scispace.comnih.gov

In addition to its acute effects on insulin secretion, L-leucine also has long-term effects on beta-cell gene expression and protein synthesis. scispace.comresearchgate.netnih.gov It can regulate these processes through both mTOR-dependent and -independent pathways. scispace.comresearchgate.netnih.gov Chronic exposure to high levels of leucine, however, has been shown in some studies to potentially have detrimental effects, leading to increased basal insulin secretion and impaired glucose-stimulated insulin secretion, a phenomenon termed "aminoacidotoxicity". bioscientifica.com

The following table summarizes the key findings on the effects of L-leucine in pancreatic beta-cell lines.

Cellular ProcessKey Findings
Insulin SecretionAcutely stimulates insulin secretion by acting as a metabolic fuel and an allosteric activator of glutamate dehydrogenase (GDH). scispace.comnih.govresearchgate.net
Gene Expression & Protein SynthesisRegulates gene transcription and protein synthesis through mTOR-dependent and -independent pathways. scispace.comresearchgate.netnih.gov
Chronic EffectsChronic high levels may lead to beta-cell dysfunction, characterized by increased basal insulin secretion and impaired glucose-stimulated insulin secretion. bioscientifica.com

L-Leucine in In Vivo Animal Models

Studies on Animal Growth and Development Mechanisms

In vivo studies in various animal models have consistently demonstrated the essential role of L-leucine in promoting growth and development. researchgate.netnih.govfrontiersin.org As a branched-chain amino acid (BCAA), leucine is a fundamental building block for protein synthesis, which is crucial for the development and maintenance of tissues, particularly skeletal muscle. frontiersin.orgmisma.pro

A key mechanism underlying leucine's anabolic effects is the activation of the mTORC1 signaling pathway in tissues like muscle. researchgate.netnih.govfrontiersin.org This activation stimulates protein synthesis and is a primary driver of muscle growth. nih.govfrontiersin.org The anabolic effects of leucine can be enhanced when it is co-ingested with carbohydrates and other essential amino acids. researchgate.netnih.govfrontiersin.org

Beyond its role in protein synthesis, L-leucine has been shown to influence lipid metabolism and insulin sensitivity in animal models. researchgate.netnih.govfrontiersin.org Supplementation with leucine has been associated with increased expression of genes involved in energy and lipid metabolism in tissues such as the liver, skeletal muscle, and adipose tissue. frontiersin.org This suggests that leucine can promote a metabolic state that favors the utilization of fat for energy. nih.govfrontiersin.org

The addition of synthetic leucine to animal diets has been shown to accelerate growth and weight gain. misma.pro Its absence or deficiency can lead to metabolic disorders, hindered growth and development, and weight loss. misma.pro Leucine is also necessary for the production of growth hormones. misma.pro

The table below summarizes the key findings from in vivo animal studies on the role of L-leucine in growth and development.

Area of ImpactKey Findings
Muscle GrowthStimulates protein synthesis and muscle growth primarily through the activation of the mTORC1 signaling pathway. researchgate.netnih.govfrontiersin.org
Lipid MetabolismCan improve lipid metabolism by increasing the expression of genes involved in energy and fat utilization. nih.govfrontiersin.org
Overall Growth and DevelopmentEssential for normal growth and development; supplementation can accelerate weight gain. misma.pro Its deficiency can lead to growth impairment. misma.pro
Hormonal RegulationNecessary for the production of growth hormones. misma.pro

Effects on Protein Synthesis and Degradation in Animal Tissues

L-Leucine is widely recognized not merely as a substrate for building new proteins but as a potent signaling molecule that modulates protein turnover. Its effects are observed across multiple tissues in various animal models.

L-Leucine directly stimulates protein synthesis primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. frontiersin.orgcaldic.com Activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, including 70 kDa ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). imrpress.com This cascade promotes the initiation of mRNA translation, a critical step in protein synthesis. mdpi.com This mechanism has been observed in skeletal muscle, liver, adipose tissue, and pancreas in animal models such as pigs and rats. mdpi.comnih.gov For instance, studies in neonatal pigs have shown that prolonged parenteral infusion of leucine enhances the activation of the mTOR signaling pathway in skeletal muscle, liver, and pancreas. nih.gov Similarly, research on weanling pigs demonstrated that supplementing a low-protein diet with L-leucine can maintain the activation of translation initiation factors and support adequate protein synthesis in multiple organs. researchgate.net

In addition to promoting synthesis, L-Leucine has been shown to inhibit protein degradation, or proteolysis. caldic.comresearchgate.net While the stimulatory effect on synthesis is well-documented, the inhibitory effect on degradation contributes significantly to a net positive protein balance. In vitro studies using rat hemidiaphragm preparations were among the first to show that leucine can both stimulate protein synthesis and inhibit its breakdown. nih.gov However, the precise mechanisms governing its anti-proteolytic effects are still under investigation, with some evidence suggesting it may not always operate through the mTOR pathway. caldic.com In obese Zucker rats, which exhibit elevated plasma leucine levels, whole-body proteolysis was found to be 35% greater when normalized for fat-free mass, indicating a complex interplay between leucine levels and protein degradation in metabolic disease states. plos.org

The following table summarizes research findings on the effects of L-Leucine on protein synthesis in different animal tissues.

Animal ModelTissueResearch Finding
Pigs (Weanling)Skeletal Muscle, Liver, Other OrgansSupplementation with L-leucine to a low-protein diet increased tissue protein synthesis and phosphorylation of mTOR in the liver. researchgate.net
Pigs (Neonatal)Skeletal Muscle, Liver, PancreasProlonged infusion of leucine stimulated protein synthesis and the phosphorylation of S6K1 and 4EBP1. nih.gov
Rats (Male Wistar)Skeletal MuscleA diet containing 6% leucine resulted in the highest rates of muscle protein synthesis compared to lower percentages. frontiersin.org
Rats (Obese Zucker)Whole-body, Gastrocnemius, LiverDespite elevated leucine levels, protein synthesis was increased by 23–29%, but so was proteolysis, indicating dysregulation. plos.org

L-Leucine's Influence on Energy Metabolism in Animal Organs

Beyond its role in protein turnover, L-Leucine significantly influences energy metabolism in various animal organs, including skeletal muscle, liver, and adipose tissue. imrpress.comresearchgate.net Its effects are multifaceted, impacting glucose and lipid metabolism, as well as mitochondrial function.

In skeletal muscle and adipocytes, L-Leucine is a key regulator of energy partitioning. imrpress.com It has been shown to be the only branched-chain amino acid to influence fatty acid oxidation in skeletal muscle, a process linked to mitochondrial biogenesis. frontiersin.orgnih.gov Leucine promotes an increase in mitochondrial mass and oxygen consumption in both muscle cells (myocytes) and fat cells (adipocytes). frontiersin.orgnih.gov This is partly achieved through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway, a master regulator of mitochondrial biogenesis. frontiersin.org The activation of AMP-activated protein kinase (AMPK), a cellular energy sensor, by leucine also contributes to enhanced fatty acid oxidation and mitochondrial function. frontiersin.orgnih.gov

In the liver, L-leucine supplementation has demonstrated beneficial effects on lipid metabolism. In mice with non-alcoholic fatty liver disease (NAFLD), leucine supplementation increased the expression of genes involved in fatty acid oxidation, such as PPARα and acyl-CoA oxidase (ACO). nih.gov Studies in rats have also shown that dietary leucine supplementation can increase the expression of genes involved in both fatty acid oxidation (e.g., carnitine palmitoyltransferase 1, CPT1) and glucose metabolism (e.g., glucokinase, GK) in the liver. nih.gov However, some studies also indicate that excessive leucine can contribute to hepatic lipogenesis (fat accumulation) in the liver of rats. nih.gov

In adipose tissue, L-Leucine modulates lipid metabolism by promoting lipolysis and fatty acid oxidation while inhibiting lipogenesis. mdpi.com It also stimulates the browning of white adipose tissue (WAT) and enhances mitochondrial biogenesis, processes that increase energy expenditure. mdpi.com These effects are mediated, in part, by the SIRT1–AMPK–PGC-1α signaling axis. mdpi.com

The table below outlines key research findings on L-Leucine's impact on energy metabolism in different animal organs.

Animal ModelOrgan/TissueResearch Finding on Energy Metabolism
Rats (Male Wistar)Skeletal Muscle, Liver, Adipose TissueLeucine supplementation increased the expression of genes involved in fatty acid oxidation (CPT1, ACO) and glucose metabolism (GK, GLUT4). nih.gov
Mice (C57BL/6J)LiverIn a model of non-alcoholic fatty liver disease, leucine increased the expression of genes for fatty acid oxidation (PPARα, ACO). nih.gov
RatsLiverA leucine-rich diet was found to reduce the activity of antioxidant enzymes and increase fat deposition. nih.gov
Mice (High-fat diet-induced obese)LiverLeucine supplementation increased the p-AMPK/AMPK ratio, which can help prevent hepatic lipid accumulation. mdpi.com
Cell Culture (C2C12 myocytes, 3T3-L1 adipocytes)Muscle and Fat CellsLeucine was shown to enhance mitochondrial biogenesis and regulate energy metabolism through SIRT-1 and PGC-1α expression. imrpress.comnih.gov

Interactions of L Leucine with Other Biomolecules and Metabolic Pathways

Interactions with Other Branched-Chain Amino Acids (Isoleucine, Valine)

The three branched-chain amino acids—leucine (B10760876), isoleucine, and valine—share structural similarities that lead to both competitive and synergistic interactions in their transport and metabolic processing. researchgate.net

L-leucine, isoleucine, and valine are transported across cell membranes, including the blood-brain barrier, by common transport systems, such as the L-type amino acid transporter. researchgate.netresearchgate.net This shared transport mechanism results in competition among the BCAAs for uptake into various tissues. researchgate.netresearchgate.net An excess of one BCAA, particularly leucine, can hinder the absorption and transport of the others. researchgate.netcambridge.org For instance, high dietary leucine has been shown to decrease the plasma concentrations of isoleucine and valine. cambridge.orgcambridge.org

This competition also extends to their catabolism. The initial step in BCAA breakdown is catalyzed by the enzyme branched-chain aminotransferase (BCAT), for which all three BCAAs compete. researchgate.netmdpi.com Subsequently, the resulting branched-chain α-keto acids are further metabolized by the branched-chain α-keto acid dehydrogenase (BCKD) complex. mdpi.comahajournals.org Elevated levels of leucine can stimulate the activity of the BCKD complex, leading to an increased breakdown of all three BCAAs. researchgate.net

A summary of the competitive interactions is presented in the table below.

Interaction TypeMechanismConsequence of Excess Leucine
Transport Shared L-type amino acid transportersReduced transport of isoleucine and valine into cells and across the blood-brain barrier. researchgate.netresearchgate.net
Metabolism Competition for the BCAT enzyme and activation of the BCKD complexIncreased catabolism of isoleucine and valine, leading to lower plasma concentrations. researchgate.netresearchgate.net

Despite their competitive nature in transport and metabolism, L-leucine, isoleucine, and valine can act synergistically to influence cellular signaling pathways, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govphysiology.org The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. frontiersin.orgphysiology.org

Competitive Interactions in Transport and Metabolism

Cross-Talk with Glucose Metabolism

L-leucine has a complex and sometimes paradoxical relationship with glucose metabolism, influencing both glucose utilization by cells and the intricate insulin (B600854) signaling pathway. mdpi.commdpi.com

L-leucine can influence glucose uptake and utilization in various tissues, particularly skeletal muscle. Some studies suggest that leucine can enhance glucose transport into muscle cells. researchgate.netresearchgate.net This effect may be mediated by the stimulation of glucose transporters, such as GLUT4, which are responsible for moving glucose from the bloodstream into cells. researchgate.netphysiology.org However, other research indicates that under certain conditions, such as in the context of high-fat diets or in cardiac muscle, leucine or its metabolites can actually inhibit insulin-stimulated glucose uptake. physiology.orgphysiology.org This inhibition may occur through mechanisms that hamper the translocation of GLUT4 to the cell membrane. physiology.org

The interaction between L-leucine and insulin signaling is multifaceted. Leucine can directly and indirectly modulate key components of the insulin signaling cascade. One of the primary points of intersection is the mTOR pathway. frontiersin.orgnih.gov Insulin activates mTORC1 through a pathway involving PI3K and Akt. nih.gov Leucine also activates mTORC1, and when both are present, they can have additive or synergistic effects on mTORC1 activation. nih.gov

However, chronic activation of mTORC1 by high levels of leucine can lead to a negative feedback loop that impairs insulin signaling. nih.govnih.gov The mTORC1 downstream target, S6 kinase 1 (S6K1), can phosphorylate insulin receptor substrate 1 (IRS-1) at inhibitory sites, which can lead to insulin resistance. nih.govmdpi.com Conversely, some research suggests that leucine can also facilitate insulin signaling. For instance, in hepatocytes, leucine has been shown to enhance insulin-induced phosphorylation of Akt and ERK1/2 through a Gαi protein-dependent pathway, independent of mTOR. nih.gov Furthermore, in some contexts, leucine supplementation has been found to improve insulin sensitivity and glucose homeostasis. nih.govmdpi.com

The following table summarizes the dual role of L-leucine in insulin signaling.

Effect on Insulin SignalingMechanismKey Molecules Involved
Inhibition (Negative Feedback) Chronic mTORC1 activation leads to inhibitory phosphorylation of IRS-1. nih.govmTORC1, S6K1, IRS-1
Facilitation Enhancement of insulin-induced phosphorylation of Akt and ERK1/2. nih.govGαi protein, Akt, ERK1/2

Influence on Glucose Utilization and Transport in Cells

Interconnections with Lipid Metabolism

L-leucine is increasingly recognized for its significant role in regulating lipid metabolism. imrpress.comnih.gov It can influence fatty acid oxidation, lipogenesis (the formation of fat), and the expression of genes related to lipid metabolism. imrpress.comnih.gov

Research has shown that L-leucine can stimulate fatty acid oxidation in both skeletal muscle and adipose tissue. imrpress.comfrontiersin.org This process is partly mediated through the activation of the AMPK-SIRT1-PGC-1α pathway, which promotes mitochondrial biogenesis and function. nih.gov By activating SIRT1, leucine can lead to the phosphorylation of AMPK, which in turn enhances the oxidation of fatty acids for energy. nih.gov

In adipose tissue, L-leucine's activation of mTORC1 can facilitate lipolysis (the breakdown of fats) and inhibit fatty acid synthesis. researchgate.net The catabolism of leucine produces intermediates like α-ketoisocaproate (KIC), which can be further metabolized to acetyl-CoA, a key molecule in both energy production and lipid metabolism. ahajournals.orgresearchgate.net While BCAA catabolism can be a source of acetyl-CoA for de novo lipogenesis in some conditions, under insulin-sensitive conditions, BCAA supplementation has been shown to enhance hepatic lipid oxidation. nih.gov

Moreover, there appears to be a synergistic effect between BCAAs and lipids in the context of metabolic health. In animal studies, BCAA supplementation in the presence of a high-fat diet can exacerbate insulin resistance, possibly by increasing the production of intermediates that interfere with fatty acid oxidation. nih.gov

Regulation of Fatty Acid Oxidation

L-leucine plays a significant role in the regulation of fatty acid oxidation (FAO), primarily by influencing key metabolic signaling pathways and promoting mitochondrial biogenesis. Research indicates that L-leucine enhances the oxidative capacity of skeletal muscle and adipocytes. cas.cz This is partly achieved through the activation of the AMP-activated protein kinase (AMPK) pathway. physiology.org AMPK is a crucial cellular energy sensor that, once activated, initiates catabolic processes like fatty acid oxidation while inhibiting anabolic processes such as fatty acid synthesis. cas.cz

The regulatory effect of L-leucine on FAO is also mediated through the SIRT1–AMPK–PGC-1α axis. L-leucine stimulates Sirtuin 1 (SIRT1), a protein that regulates mitochondrial biogenesis. cas.cz Activated SIRT1, in turn, can activate Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. cas.cz This signaling cascade leads to an increase in mitochondrial mass and density, as well as an enhanced expression of mitochondrial component genes like uncoupling protein 3 (UCP3), cytochrome C oxidase (COX), and NADH dehydrogenase. cas.cznih.gov The resulting increase in mitochondria, the cellular powerhouses, directly translates to a greater capacity for fatty acid oxidation and oxygen consumption in both muscle cells and adipocytes. cas.cznih.gov

Table 1: Research Findings on L-Leucine's Regulation of Fatty Acid Oxidation

Finding Mechanism/Pathway Involved Observed Effect Cell/Tissue Type Reference
Increased Fatty Acid Oxidation Stimulation of AMPK pathway Prevents lipid buildup in skeletal muscle. Skeletal Muscle physiology.org
Increased Mitochondrial Biogenesis Activation of SIRT1–AMPK–PGC-1α axis Increased mitochondrial mass and oxygen consumption. C2C12 Myocytes, 3T3-L1 Adipocytes cas.cznih.gov
Increased Oxygen Consumption Stimulation of mitochondrial biogenesis Enhanced energy combustion. C2C12 Myocytes, 3T3-L1 Adipocytes nih.govportlandpress.com
Decreased Lipogenesis Inhibition of Fatty Acid Synthase (FAS) expression Reduced triglyceride content in adipocytes. 3T3-L1 Adipocytes nih.gov
Regulation of Adipokines Increased adiponectin levels Indirectly stimulates AMPK, leading to reduced fat mass. Adipose Tissue

Effects on Lipid Partitioning

L-leucine significantly influences lipid partitioning, which is the process of directing fatty acids towards either storage in adipose tissue or oxidation in tissues like skeletal muscle. A key effect of L-leucine is its ability to promote the partitioning of energy from adipocytes to muscle cells. nih.gov This results in decreased lipid storage in fat cells and increased utilization of fatty acids as an energy source in muscle. cas.cznih.gov

This effect is mediated by L-leucine's coordinate regulation of metabolism in both tissue types. In adipocytes, L-leucine inhibits lipogenesis, the process of synthesizing fatty acids from other substrates. nih.govportlandpress.com Concurrently, it stimulates lipolysis, the breakdown of stored triglycerides into free fatty acids. Research has shown that treating adipocytes with L-leucine can mitigate the suppressive effect that adipocyte-secreted factors have on muscle fatty acid oxidation. nih.gov In co-culture systems of adipocytes and muscle cells, L-leucine treatment led to decreased energy storage in adipocytes and increased fatty acid utilization in myotubes. nih.gov

The mechanism behind this repartitioning involves the modulation of key regulatory molecules and pathways. L-leucine promotes mitochondrial biogenesis in both adipocytes and skeletal muscle, which enhances the capacity for fatty acid oxidation. physiology.orgbiorxiv.org By increasing the expression of genes involved in energy metabolism in muscle and reducing adiposity, L-leucine effectively shifts the metabolic balance from fat storage to fat oxidation. portlandpress.comnih.gov This provides an increased flux of free fatty acids from adipose tissue to skeletal muscle, supplying the necessary energy substrates to support metabolic processes, including protein synthesis. portlandpress.combiorxiv.org

Interactions with Other Amino Acids and Peptides

Competitive and Inhibitory Effects with Other Amino Acids

The transport of L-leucine across cell membranes is a process that involves specific carrier proteins, and this can lead to competitive interactions with other amino acids that share the same transporters. L-leucine is primarily transported by L-type Amino Acid Transporters (LATs), such as LAT1 and LAT2, which are Na+-independent and handle large neutral amino acids (LNAAs). physiology.orgnih.gov This group includes other branched-chain amino acids (BCAAs) like isoleucine and valine, as well as aromatic amino acids such as phenylalanine and tryptophan. cas.czarvojournals.org

Due to this shared transport mechanism, an excess of L-leucine can competitively inhibit the transport of other LNAAs into cells. cas.cz For instance, high concentrations of L-leucine can impair the transport of valine and isoleucine, potentially making them rate-limiting for protein synthesis if L-leucine is consumed alone in large amounts. cas.cz This competition occurs not only at the muscle cell membrane but also during absorption in the gut and transport across the blood-brain barrier. cas.cz The competition for LAT1 at the blood-retinal barrier, for example, means that high levels of one substrate amino acid can decrease the transport of others into the retina. arvojournals.org

Conversely, other neutral amino acids like histidine, valine, asparagine, and glutamine can inhibit the uptake of L-leucine. physiology.org However, L-leucine's interactions are not solely competitive. In some instances, it can stimulate the transport of other amino acids. A notable example is its effect on lysine (B10760008) transport. Research has shown that L-leucine can markedly stimulate both the influx and efflux of lysine across the basolateral membrane of intestinal cells, possibly through an allosteric interaction with the lysine transporter. nih.govbiomolther.org This suggests that L-leucine can act as a regulator for transporters beyond those it uses for its own entry.

Table 2: Competitive and Regulatory Interactions of L-Leucine with Other Amino Acids

Interacting Amino Acid(s) Transporter System(s) Nature of Interaction Context/Tissue Reference
Valine, Isoleucine, Phenylalanine, Tryptophan L-type Amino Acid Transporters (LAT1, LAT2) Competitive Inhibition Gut, Muscle, Blood-Brain/Retinal Barrier cas.czarvojournals.org
Histidine, Valine, Asparagine, Glutamine L-type Amino Acid Transporters (LAT1, LAT2) Inhibition of L-leucine uptake LLC-PK1 Renal Cells physiology.org
Lysine, Arginine, Ornithine Cationic Amino Acid Transporters (e.g., system y+) Inhibition of lysine uptake by L-leucine NSC-34 Motor Neuron-like Cells biomolther.org
Lysine Lysine Transporter Allosteric Stimulation of lysine transport Rat Jejunal Basolateral Membrane nih.gov

Hydrolysis and Transport of L-Leucine-Containing Peptides

The digestion and absorption of protein involves not only free amino acids but also small peptides. L-leucine-containing peptides are processed through a combination of hydrolysis and specific transport mechanisms. The hydrolysis of the peptide bond adjacent to an N-terminal L-leucine is primarily catalyzed by enzymes called leucine aminopeptidases (LAPs). These enzymes are found in various tissues, including the small intestine, and are highly efficient at cleaving L-leucine from the N-terminus of peptides. tandfonline.com

The absorption of small peptides like glycyl-L-leucine from the intestine involves a dual mechanism. tandfonline.com Part of the absorption occurs after the peptide is broken down into its constituent amino acids (glycine and L-leucine) by hydrolases at the brush border membrane of intestinal epithelial cells. nih.gov The released free L-leucine is then transported into the cell via its specific amino acid transporters. nih.gov

In addition to this, there is compelling evidence for the transport of intact peptides across the intestinal membrane. nih.govtandfonline.com For the dipeptide glycyl-L-leucine, studies have shown that about half of its influx is mediated by a carrier system that transports the intact peptide, a process that is independent of sodium. nih.gov The other half is transported as free L-leucine following hydrolysis at the cell surface. nih.gov The uptake of the intact peptide can be inhibited by various free amino acids, with phenylalanine, methionine, and alanine (B10760859) being particularly potent inhibitors of glycyl-L-leucine transport. nih.govportlandpress.com This suggests a complex interplay between peptide transporters and free amino acid transporters at the intestinal surface. Once inside the cell, any remaining intact peptides are typically hydrolyzed into free amino acids by cytosolic peptidases. nih.govportlandpress.com

Analytical Methodologies for L Leucine Quantification and Analysis

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent quantification. For L-leucine analysis, several chromatographic methods are routinely employed.

High-Performance Liquid Chromatography (HPLC) for L-Leucine Determination

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of amino acids like L-leucine. scielo.br This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For amino acids, which often lack a strong chromophore for UV detection, pre-column or post-column derivatization is a common strategy to enhance detectability. scielo.br

One approach involves pre-column derivatization with reagents such as di-tert-butyl dicarbonate (B1257347), which allows for UV detection. researchgate.netmoca.net.ua For instance, a reversed-phase HPLC method with UV detection has been validated for determining L-leucine in washings from pharmaceutical equipment, with a linear calibration curve over a concentration range of 3.0-300.0 μg/ml and a detection limit of 3.57 μg/ml. researchgate.netmoca.net.ua Another study utilized ortho-phthalaldehyde (OPA) for pre-column derivatization, achieving good chromatographic separation on a C18 solid-core column. scielo.br

Post-column derivatization with ninhydrin (B49086) is another established method. europa.eu After separation via ion-exchange chromatography (IEC), the amino acids react with ninhydrin, and the resulting colored compound is measured photometrically at 570 nm. europa.eu This method is part of a standard procedure for determining total amino acids in samples. europa.eu Furthermore, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific determination of L-leucine isomers without derivatization, using a chiral column. nih.gov

HPLC Methods for L-Leucine Determination

MethodDerivatization ReagentDetectionLinear Range (L-Leucine)Detection Limit (L-Leucine)Reference
Reversed-Phase HPLCDi-tert-butyl dicarbonate (pre-column)UV3.0 - 300.0 µg/mL3.57 µg/mL researchgate.netmoca.net.ua
Reversed-Phase HPLCOrtho-phthalaldehyde (OPA) (pre-column)FluorescenceNot SpecifiedNot Specified scielo.br
Ion-Exchange ChromatographyNinhydrin (post-column)Photometric (570 nm)Not SpecifiedNot Specified europa.eu
HPLC-MS/MSNone (Chiral Column)Mass Spectrometry1 - 1000 µg/mLNot Specified nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile amino acids like L-leucine, derivatization is a necessary step to increase their volatility. A common approach involves converting the amino acids into their more volatile ester derivatives. nih.gov

One validated GC-MS method for determining amino acid content in plant mixtures involves pre-column derivatization. pensoft.net This method demonstrated good linearity (R2 > 0.98) over a wide concentration range and achieved low limits of detection (LOD) and quantification (LOQ), indicating satisfactory sensitivity. pensoft.net Another study describes a GC/MS/MS method for measuring low levels of labeled L-leucine in plasma and lipoprotein hydrolysates, where the amino acids were derivatized to their N-heptafluorobutyryl isobutyl esters. nih.gov This highly selective method has a quantification limit of about 10 pg of the labeled compound. nih.gov

The choice of derivatization reagent is crucial. For instance, a study comparing different derivatization methods for analyzing amino acids in the context of extraterrestrial sample analysis found that methyl chloroformate treatment could be efficient for GC analysis. mdpi.com

GC-MS Methods for L-Leucine Analysis

Derivatization MethodMatrixKey FindingsReference
Pre-column derivatizationPlant mixturesGood linearity (R² > 0.98), low LODs (0.01–0.07 mg/100 g) and LOQs (0.02–0.20 mg/100 g). pensoft.net
N-heptafluorobutyryl isobutyl esterPlasma and lipoprotein hydrolysatesQuantification limit of ~10 pg for labeled L-leucine. High selectivity. nih.gov
Methyl chloroformateSimulated extraterrestrial samplesEfficient for GC analysis and suitable for automated data handling. mdpi.com

Thin-Layer Chromatography (TLC) Densitometry for L-Leucine

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique. When coupled with densitometry, it allows for the quantitative analysis of separated compounds. For amino acid analysis, visualization is typically achieved by spraying the plate with a derivatizing agent like ninhydrin, which produces colored spots. akjournals.comakjournals.com

A validated TLC densitometric method for the simultaneous determination of L-leucine and L-valine has been reported. researchgate.net The method demonstrated good accuracy, with recovery values for L-leucine ranging from 99.29% to 100.08%. researchgate.net The relationship between the area of the spots and the concentration was linear, with a high regression coefficient (R2 > 0.997). researchgate.net However, a general limitation of many TLC systems is the difficulty in separating the isomeric amino acids leucine (B10760876) and isoleucine. akjournals.com

TLC Densitometry Findings for L-Leucine

ParameterFindingReference
Accuracy (Recovery %)99.29 ± 2.6 to 100.08 ± 0.81 researchgate.net
Linearity (R²)> 0.997 researchgate.net
LimitationDifficulty in separating leucine and isoleucine. akjournals.com

Mass Spectrometry-Based Methods

Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective analysis of biomolecules. It measures the mass-to-charge ratio of ions, allowing for precise quantification and structural elucidation.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Precise Quantification

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific analytical method that combines the soft ionization of ESI with the structural information provided by tandem MS. mtoz-biolabs.com This technique allows for the direct and rapid quantification of L-leucine in complex matrices like plasma, often with minimal sample preparation. researchgate.netnih.gov

A key advantage of ESI-MS/MS is its ability to selectively detect L-leucine and its isomer, isoleucine, by using fragment ions unique to each compound, thereby avoiding the need for chromatographic separation. researchgate.netnih.gov This approach has been shown to be linear (r² ≥ 0.995) and accurate, with no more than 8% deviation from the theoretical value. nih.gov The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode enhances selectivity and minimizes interferences from the sample matrix. nih.gov For instance, the transition m/z 132.1 > 43.0 has been used for L-leucine quantification. nih.gov

Derivatization Strategies for Mass Spectrometry Analysis

While direct analysis of L-leucine by MS is possible, derivatization can significantly improve analytical performance in several ways. It can enhance ionization efficiency, improve chromatographic separation, and allow for the differentiation of isomers.

Several derivatization reagents have been employed for the LC-MS analysis of amino acids. These include dansyl chloride (dansyl-Cl), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and fluorenylmethyl chloroformate (FMOC). mdpi.comgoogle.com Derivatization with a reagent containing a tertiary amine, for example, can increase protonation during ESI, leading to better sensitivity. google.com

A novel approach utilizes urea (B33335) as a simple and effective derivatizing agent for LC-MS analysis. nih.gov The resulting carbamoyl-amino acids show improved separation on reversed-phase columns and enhanced UV response. nih.gov Another strategy involves derivatization with N-alkyl-nicotinic acid N-hydroxysuccinimide esters, which yields stable derivatives suitable for reversed-phase chromatography-MS analysis. google.com For GC-MS, derivatization is essential to increase the volatility of amino acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to create silylated derivatives.

Other Quantitative and Qualitative Approaches in L-Leucine Research

Beyond chromatographic techniques, a variety of other analytical methods are employed for the quantification and analysis of L-Leucine. These include traditional microbiological assays and various spectrophotometric and spectrofluorometric methods. These approaches offer alternative strategies for L-Leucine determination, each with its own set of principles, advantages, and applications.

Spectrophotometric and Spectrofluorometric Methods

Spectrophotometric and spectrofluorometric methods provide rapid and sensitive alternatives for the quantification of L-Leucine. These techniques are typically based on the reaction of L-Leucine with a specific reagent to produce a colored or fluorescent compound, the intensity of which is proportional to the concentration of the amino acid.

Spectrophotometric Methods

Spectrophotometry measures the absorption of light by a chromophore at a specific wavelength. For L-Leucine, this often involves a chemical reaction to generate the chromophore.

Ninhydrin Method : A classic and widely used method for the determination of amino acids involves their reaction with ninhydrin. In the context of chromatography, this is often performed as a post-column derivatization step. After amino acids are separated by ion-exchange chromatography (IEC), the eluent is mixed with a ninhydrin reagent and heated. The reaction produces a purple-colored compound (Ruhemann's purple), which is measured photometrically at a wavelength of 570 nm. europa.eu

Enzymatic Assays : A highly specific spectrophotometric method utilizes the enzyme L-Leucine Dehydrogenase. nih.govresearchgate.net This enzyme catalyzes the oxidative deamination of L-Leucine (as well as isoleucine and valine) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The reaction produces α-ketoisocaproate, ammonia, and reduced NAD (NADH). The formation of NADH can be monitored by the increase in absorbance at 340 nm, which is directly proportional to the amount of L-Leucine consumed in the reaction. nih.govresearchgate.net This method is useful for kinetic studies and can be adapted for high-throughput screening in 96-well plates. nih.govsigmaaldrich.com

Thiol Ester Substrate Method : An improved and highly sensitive assay for measuring the activity of leucine aminopeptidase (B13392206) involves using L-leucine thiobenzyl ester as a substrate. The enzymatic hydrolysis of this ester can be monitored spectrophotometrically at 412 nm in the presence of 5,5-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov

Spectrofluorometric Methods

Spectrofluorometry is inherently more sensitive than spectrophotometry. It measures the fluorescence emitted by a fluorophore when it is excited by light of a suitable wavelength. Similar to spectrophotometry, analysis of L-Leucine often requires derivatization with a fluorogenic reagent.

o-Phthaldialdehyde (OPA) Method : OPA is a widely used derivatization reagent that reacts with primary amines, such as L-Leucine, in the presence of a thiol (e.g., mercaptoethanol) to form highly fluorescent isoindole derivatives. This reaction is rapid and is often used for the pre- or post-column derivatization of amino acids in HPLC. When used with post-column derivatization, the fluorescent product is typically detected with an excitation wavelength of around 330-340 nm and an emission wavelength of approximately 455-460 nm. europa.euresearchgate.net

Coumarin Derivative Method : A fluorometric assay for serum leucine aminopeptidase uses the novel substrate 7-L-leucyl-4-methylcoumarinylamide. The enzyme cleaves the substrate, liberating the highly fluorescent compound 7-amino-4-methylcoumarin. The rate of fluorescence development can be monitored to determine enzyme activity, providing a simple and rapid assay. nih.gov

β-Naphthylamide Method : Another fluorometric method for determining leucine aminopeptidase activity involves using L-leucyl-β-naphthylamide as the substrate. The enzyme action releases β-naphthylamine, a fluorescent compound. The reaction is stopped, and the fluorescence of the liberated β-naphthylamine is measured, offering a simpler and more sensitive alternative to colorimetric methods. oup.com

Method TypeReagent/EnzymePrincipleDetection Wavelength (nm)ApplicationReference(s)
Spectrophotometric NinhydrinForms colored product (Ruhemann's purple) with amino acids.570Quantification post-IEC europa.eu
Spectrophotometric L-Leucine DehydrogenaseEnzymatic oxidation of L-Leucine coupled with NAD+ reduction to NADH.340Quantification of branched-chain amino acids nih.gov, researchgate.net
Spectrophotometric L-leucine thiobenzyl ester / DTNBEnzymatic hydrolysis monitored by reaction with DTNB.412Leucine aminopeptidase activity nih.gov
Spectrofluorometric o-Phthaldialdehyde (OPA)Forms fluorescent isoindole derivative with primary amines.Ex: 330-340, Em: 455-460Quantification post-HPLC europa.eu, researchgate.net
Spectrofluorometric 7-L-leucyl-4-methylcoumarinylamideEnzymatic release of fluorescent 7-amino-4-methylcoumarin.Not specifiedLeucine aminopeptidase activity nih.gov
Spectrofluorometric L-leucyl-β-naphthylamideEnzymatic release of fluorescent β-naphthylamine.Not specifiedLeucine aminopeptidase activity oup.com

Future Directions in L Leucine Academic Research

Comprehensive Understanding of Tissue-Specific L-Leucine Responses

Leucine (B10760876) metabolism primarily occurs in the liver, adipose tissue, and muscle tissue. wikipedia.orgrevvity.com However, the utilization of leucine for processes like sterol formation is significantly higher in adipose and muscle tissue compared to the liver. wikipedia.org A key area of investigation is how different tissues handle leucine catabolism. The initial, reversible step of leucine degradation is catalyzed by branched-chain amino acid transaminase (BCAT). mdpi.comnih.gov Notably, the brain primarily utilizes the cytosolic form of this enzyme (BCATc), while tissues like white adipose tissue, skeletal muscle, and the pancreas predominantly express the mitochondrial form (BCATm). mdpi.comnih.gov Understanding the regulatory differences between these isozymes will provide insight into tissue-specific leucine processing.

The signaling responses to leucine also vary between tissues. For example, oral leucine administration stimulates protein synthesis in a range of tissues including white adipose tissue, skeletal muscle, liver, heart, and pancreas, which is generally associated with the activation of the mTOR signaling pathway. mdpi.comphysiology.org However, in the kidneys, leucine stimulates protein synthesis without a corresponding increase in the phosphorylation of key mTOR targets, S6K1 and 4E-BP1, suggesting the involvement of alternative signaling pathways in this organ. mdpi.comphysiology.org

The interplay between different tissues in response to leucine is another emerging area of research. For instance, leucine can influence fat deposition in adipose tissue through myokines, such as IL-15 and irisin, which are released from skeletal muscle. mdpi.com This "crosstalk" between muscle and fat highlights a systemic regulatory network that coordinates energy partitioning and storage in response to leucine availability. mdpi.comimrpress.com Further research is needed to identify other signaling molecules and pathways involved in this inter-tissue communication.

Tissue-Specific Responses to L-Leucine

TissuePrimary Metabolic Role of LeucineKey Signaling ResponsesUnique Features
Skeletal Muscle Protein synthesis, energy partitioning. imrpress.comfrontiersin.orgActivation of mTORC1 signaling, leading to increased protein synthesis. imrpress.comfrontiersin.orgHigh capacity for leucine transamination via BCATm. frontiersin.org Releases myokines that influence other tissues. mdpi.com
Adipose Tissue Sterol formation, regulation of lipid metabolism and adipokine secretion. wikipedia.orgmdpi.comActivation of mTORC1 signaling, promoting fatty acid oxidation and inhibiting lipogenesis. mdpi.comimrpress.comHigh expression of BCATm. mdpi.com Leucine stimulates leptin secretion. mdpi.comimrpress.com
Liver Site of leucine metabolism. wikipedia.orgLeucine administration can stimulate protein synthesis. physiology.orgLower capacity for leucine transamination compared to muscle and adipose tissue. frontiersin.org
Brain Neurotransmitter synthesis, regulation of energy balance. mdpi.comLeucine can activate or inhibit neuronal activity through mTORC1-independent mechanisms. nih.govPrimarily expresses the cytosolic form of BCAT (BCATc). mdpi.comnih.gov
Kidney Protein synthesis. mdpi.comphysiology.orgLeucine stimulates protein synthesis, but potentially through mTORC1-independent pathways. mdpi.comphysiology.orgDoes not show increased S6K1 and 4E-BP1 phosphorylation in response to leucine. mdpi.com

Advanced Modeling of L-Leucine Metabolic Networks

To fully comprehend the intricate role of L-leucine in cellular and organismal physiology, researchers are turning to advanced computational modeling. These models aim to simulate the complex network of reactions and signaling pathways involved in leucine metabolism, providing a powerful tool for predicting metabolic fluxes and identifying key regulatory points. researchgate.netnih.govsfu.ca

Metabolic flux analysis (MFA) is a key experimental technique that will continue to fuel the development and refinement of these models. medchemexpress.com By using stable isotope tracers, such as 13C-labeled leucine, researchers can track the fate of leucine carbons through various metabolic pathways, providing quantitative data on flux distribution. medchemexpress.comresearchgate.netnih.gov Future studies will likely employ more sophisticated MFA techniques, such as one-shot 13C15N-MFA, to simultaneously quantify both carbon and nitrogen fluxes, offering a more complete picture of amino acid metabolism. embopress.org

One of the exciting applications of these advanced models is in the field of metabolic engineering. By simulating the effects of gene knockouts, researchers can predict strategies to enhance the production of valuable leucine-derived compounds. For example, a computational model of the leucine metabolic pathway in Bacillus subtilis was successfully used to predict gene knockouts that led to a significant increase in the production of the biosurfactant surfactin. researchgate.netnih.gov As these models become more sophisticated, they will be applied to a wider range of organisms and metabolic products.

Furthermore, kinetic modeling will play a crucial role in understanding the dynamic behavior of the leucine metabolic network. sfu.canih.gov These models can help to identify rate-limiting steps and feedback loops that are critical for maintaining metabolic homeostasis. For instance, a kinetic model of leucine-mediated signaling in human skeletal muscle revealed that the total levels of p70S6K are a primary determinant of muscle protein synthesis and that feedback loops within the mTORC1 pathway have a significant impact on this process. nih.gov

Development of High-Throughput Screening for L-Leucine Pathway Modulators

The central role of the L-leucine signaling pathway, particularly its regulation of mTORC1, in a variety of physiological and pathological processes has made it an attractive target for therapeutic intervention. nih.govpnas.org To accelerate the discovery of new drugs that can modulate this pathway, there is a growing need for the development of robust high-throughput screening (HTS) assays.

Future HTS efforts will likely focus on identifying small molecules that can specifically target different components of the leucine sensing and signaling cascade. This includes screens for compounds that can:

Mimic or block the binding of leucine to its sensors: Developing assays to screen for molecules that can either activate or inhibit the interaction between leucine and proteins like Sestrin2 or LRS could lead to the discovery of novel therapeutic agents. nih.govanimbiosci.org

Modulate the activity of the GATOR complex: As a central regulator of mTORC1, the GATOR complex represents a key target. nih.govpnas.org HTS assays could be designed to identify compounds that either enhance or disrupt the function of GATOR1 or GATOR2. mdpi.com

Target downstream effectors of mTORC1: In addition to targeting the upstream sensing machinery, screens can be developed to identify modulators of proteins that are phosphorylated by mTORC1, such as S6K1 and 4E-BP1. imrpress.com

The development of cell-based HTS assays will be crucial for these efforts. These assays can be designed to measure various outputs of the leucine signaling pathway, such as the phosphorylation status of key proteins, the expression of target genes, or changes in cell growth and proliferation. The use of fluorescent or luminescent reporters can enable the rapid and automated screening of large compound libraries.

Furthermore, there is a need for more sophisticated screening platforms that can assess the effects of compounds in a more physiologically relevant context. This could involve the use of co-culture systems that mimic the interactions between different cell types or the use of 3D organoid models.

The ultimate goal of these HTS campaigns is to identify lead compounds that can be further developed into drugs for a variety of conditions. For example, inhibitors of the leucine-mTORC1 pathway could be beneficial in the treatment of certain cancers where this pathway is hyperactivated. pnas.org Conversely, activators of this pathway could have applications in treating muscle wasting conditions. nih.gov

Exploration of L-Leucine Roles in Emerging Biological Discoveries

The influence of L-leucine extends beyond its well-established roles in protein synthesis and metabolism, with emerging research uncovering its involvement in a diverse range of biological processes. Future investigations will continue to explore these novel functions, potentially opening up new avenues for therapeutic intervention.

Autophagy: Leucine is a potent inhibitor of autophagy, a cellular process responsible for the degradation and recycling of cellular components. mdpi.comnih.gov While this is often mediated through the activation of mTORC1, a negative regulator of autophagy, recent studies have revealed more complex mechanisms. mdpi.comfrontiersin.org For instance, leucine can regulate autophagosome-lysosome fusion and its metabolite, acetyl-CoA, can influence autophagy through the acetylation of the mTORC1 component raptor. oncotarget.comresearchgate.net Leucine deficiency, on the other hand, can induce autophagy. nih.govfrontiersin.org Future research will aim to further dissect the intricate relationship between leucine availability and the regulation of autophagy in different cell types and disease states. frontiersin.org

Immunometabolism: The metabolic state of immune cells is now recognized as a critical determinant of their function. L-leucine is emerging as a key player in immunometabolism, influencing the differentiation and activity of various immune cell populations. frontiersin.orgfrontiersin.org For example, the L-type amino acid transporter 1 (LAT1), the primary transporter for leucine, is overexpressed in activated T cells, and its inhibition can prevent their differentiation into specific lineages like Th1, Th2, and Th17. frontiersin.orgmdpi.com Leucine has also been shown to be crucial for sustaining mTORC1 activity in regulatory T cells (Tregs), which is essential for their suppressive function. frontiersin.org Furthermore, recent findings suggest that leucine can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. elifesciences.org The role of branched-chain amino acid transaminases (BCATs) in T-cell activation and anti-tumor immunity is another active area of investigation. researchgate.net

Cellular Senescence: Cellular senescence is a state of irreversible growth arrest that is implicated in aging and age-related diseases. The mTORC1 pathway, which is activated by leucine, is a known promoter of cellular senescence. Therefore, it is plausible that leucine levels could influence the onset and progression of senescence. Future studies will likely investigate the direct impact of leucine on senescent cell biology and explore whether modulating leucine intake or its signaling pathways could be a strategy to mitigate age-related pathologies.

Gut Microbiome: The gut microbiome plays a profound role in host metabolism and health. The composition and activity of the gut microbiota can influence the availability of amino acids, including leucine, to the host. Conversely, dietary leucine can modulate the composition and metabolic output of the gut microbiome. Understanding this bidirectional relationship is a key area for future research. This could lead to the development of probiotic or prebiotic strategies to optimize leucine metabolism and its associated health benefits.

Q & A

What experimental controls are essential when using unlabeled L-leucine to study its role in protein synthesis, and how can confounding variables be minimized?

Category: Basic Research Design
Answer:

  • Control Groups: Include negative controls (e.g., leucine-deficient media) and positive controls (e.g., labeled leucine isotopes) to validate metabolic activity .
  • Confounding Variables: Standardize cell culture conditions (pH, temperature, nutrient availability) and use blocking designs to account for batch effects .
  • Data Normalization: Normalize protein synthesis rates to total cellular protein content using Bradford assays or fluorometric quantification .

How can researchers optimize dosage ranges for unlabeled L-leucine in cell culture studies to avoid non-linear metabolic responses?

Category: Advanced Experimental Design
Answer:

  • Dose-Response Curves: Test a logarithmic dilution series (e.g., 0.1 mM to 10 mM) and fit data to Hill or sigmoidal models to identify saturation points .
  • Statistical Power: Use power analysis (e.g., G*Power) to determine sample sizes required to detect fold changes in mTOR activation or protein synthesis rates .
  • Replicates: Include triplicate biological replicates with independent cell passages to account for variability .

What statistical frameworks are suitable for resolving contradictions in studies reporting divergent effects of unlabeled L-leucine on muscle atrophy pathways?

Category: Advanced Data Analysis
Answer:

  • Meta-Analysis: Apply random-effects models to aggregate data across studies, adjusting for heterogeneity using I² statistics .
  • Sensitivity Analysis: Test robustness by excluding outliers or re-analyzing data with alternative models (e.g., Bayesian hierarchical models) .
  • Pathway Enrichment: Use tools like GSEA to identify context-specific signaling pathways (e.g., AMPK vs. mTOR dominance) that explain discrepancies .

How should researchers design experiments to compare unlabeled and isotopically labeled L-leucine without introducing methodological bias?

Category: Advanced Experimental Design
Answer:

  • Cross-Validation: Use split-sample approaches where the same cell line is treated with labeled and unlabeled leucine in parallel .
  • Blinding: Mask sample identities during data acquisition (e.g., LC-MS runs) to prevent operator bias .
  • Quantitative Overlap: Calculate correlation coefficients between labeled and unlabeled datasets to assess consistency in metabolic flux measurements .

What criteria should guide the selection of unlabeled L-leucine for in vivo studies on amino acid transport kinetics?

Category: Basic Methodological Standards
Answer:

  • Purity Verification: Confirm ≥99% purity via HPLC and exclude batches with detectable contaminants (e.g., D-leucine enantiomers) .
  • Solubility Testing: Pre-test solubility in target buffers (e.g., PBS or saline) to avoid precipitation in vivo .
  • Ethical Compliance: Adhere to institutional guidelines for animal studies, including dose limits and monitoring protocols .

How can researchers address low reproducibility in studies measuring unlabeled L-leucine’s impact on mitochondrial biogenesis?

Category: Advanced Data Contradiction Analysis
Answer:

  • Standardized Protocols: Publish step-by-step methodologies (e.g., Seahorse XF assay parameters) to enhance cross-lab comparability .
  • Error Source Mapping: Document potential variability sources (e.g., cell passage number, serum lot differences) using Ishikawa diagrams .
  • Open Data: Share raw datasets (e.g., via Zenodo) to enable re-analysis with alternative statistical pipelines .

What computational tools are recommended for modeling unlabeled L-leucine’s interaction with amino acid transporters?

Category: Advanced Methodological Integration
Answer:

  • Molecular Dynamics: Use GROMACS or AMBER to simulate leucine binding to LAT1 transporters, validating with mutagenesis data .
  • Machine Learning: Train random forest models on structural descriptors (e.g., hydrophobicity, charge) to predict transporter affinity .
  • Kinetic Modeling: Fit time-course uptake data to Michaelis-Menten or allosteric models using SAAM II software .

How should longitudinal studies on unlabeled L-leucine supplementation in aging models balance practicality and rigor?

Category: Advanced Experimental Design
Answer:

  • Time-Point Optimization: Use adaptive sampling (e.g., Bayesian optimization) to prioritize intervals with maximal phenotypic change .
  • Dropout Mitigation: Plan for attrition by oversampling cohorts by 20% and using mixed-effects models to handle missing data .
  • Endpoint Selection: Combine omics (e.g., proteomics) with functional assays (e.g., grip strength) to capture multidimensional effects .

What strategies validate the specificity of unlabeled L-leucine’s effects in co-treatment studies with other branched-chain amino acids?

Category: Advanced Data Analysis
Answer:

  • Additivity Testing: Compare observed effects to predicted additive outcomes using Bliss independence or Loewe synergy models .
  • Knockout Controls: Use CRISPR-edited cell lines lacking leucine transporters (e.g., SLC7A5) to isolate leucine-specific pathways .
  • Isotope Tracing: Co-administer ¹³C-glucose to distinguish leucine-driven TCA cycle activity from glycolytic contributions .

How can researchers leverage open-source platforms to enhance transparency in studies using unlabeled L-leucine?

Category: Basic Reproducibility Practices
Answer:

  • Data Repositories: Deposit raw spectra, Western blot images, and qPCR Ct values in FAIR-aligned repositories (e.g., PRIDE, Figshare) .
  • Code Sharing: Publish analysis scripts (e.g., R/Python) on GitHub with version control and dependency documentation .
  • Pre-Registration: Submit experimental protocols to platforms like OSF to reduce hindsight bias and selective reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.